Product packaging for 4,5-Dichloro-2-methylimidazole(Cat. No.:CAS No. 15965-33-0)

4,5-Dichloro-2-methylimidazole

Cat. No.: B096617
CAS No.: 15965-33-0
M. Wt: 150.99 g/mol
InChI Key: ZWRYWVBALYOSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dichloro-2-methylimidazole is a specialized di-substituted imidazole derivative that serves as a privileged scaffold and versatile synthon in advanced research applications. The imidazole core is a five-membered heterocyclic system containing two nitrogen atoms and is recognized as a fundamental structure in medicinal chemistry due to its presence in natural biological molecules and its broad therapeutic potential . This particular derivative, featuring chloro and methyl substituents, is of significant interest for the construction of more complex molecular architectures, particularly in the development of novel hybrid molecules and polycyclic systems aimed at anticancer drug discovery . The strategic placement of chlorine atoms on the ring can be utilized to modulate electronic properties and enhance binding interactions with biological targets, while the methyl group can influence the compound's overall pharmacokinetic profile. Researchers value this compound for its utility in synthesizing ligands for kinase inhibition and other targeted therapies, given that the imidazole scaffold is particularly suited for such concepts . Furthermore, substituted imidazoles are investigated for their role in catalysis and material science, leveraging their ability to act as nucleophiles and form stable intermediates in various chemical reactions . This product is intended for research purposes as a critical building block in the synthesis of pharmacologically active compounds and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2N2 B096617 4,5-Dichloro-2-methylimidazole CAS No. 15965-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRYWVBALYOSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310090
Record name 4,5-Dichloro-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-33-0
Record name 15965-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloro-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,5-Dichloro-2-methylimidazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4,5-Dichloro-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic organic compound. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and relevant experimental contexts. Due to a lack of specific documented biological pathways for this compound, this guide presents a putative synthesis pathway and a general analytical workflow. All quantitative data are summarized for clarity, and methodologies for key experimental procedures found for related compounds are detailed to provide a practical framework for researchers.

Chemical Structure and Identification

This compound is characterized by an imidazole ring substituted with two chlorine atoms at positions 4 and 5, and a methyl group at position 2.

  • IUPAC Name: 4,5-dichloro-2-methyl-1H-imidazole

  • CAS Number: 15965-33-0

  • InChI Key: ZWRYWVBALYOSPQ-UHFFFAOYSA-N

  • Canonical SMILES: CC1=NC(=C(N1)Cl)Cl

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C4H4Cl2N2[1][2]
Molecular Weight 150.99 g/mol [1][2]
Melting Point 246-248°C[1]
Boiling Point 345.3°C at 760 mmHg[2]
Appearance Pale cream to brown powder or lumps
Solubility Soluble in water[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general methodology can be inferred from the synthesis of similar imidazole derivatives. The following represents a plausible synthetic approach.

Synthesis of Imidazole Derivatives (General Protocol)

A common method for synthesizing the imidazole ring is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For 2-methylimidazole derivatives, acetaldehyde would be the aldehyde component.

Reaction: A mixture of glyoxal, acetaldehyde, and ammonia can be reacted to form 2-methylimidazole. Subsequent chlorination would be required to produce this compound.

Purification: Purification of imidazole compounds often involves recrystallization. A patent for a related compound, 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl) imidazole, describes a purification method involving:

  • Dissolving the crude product in a mixed solution of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., 10% sodium carbonate).[4]

  • Stirring the mixture at a raised temperature (e.g., 50°C) for a period (e.g., 2 hours).[4]

  • Separating the aqueous layer.[4]

  • Cooling the aqueous layer and neutralizing it with a dilute acid (e.g., 10% hydrochloric acid) to precipitate the purified product.[4]

  • Filtering and drying the solid product.[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The analysis of imidazole derivatives is commonly performed using HPLC. While a specific protocol for this compound is not detailed, a general method for related methylimidazoles can be adapted.

Instrumentation:

  • Agilent 6460 Triple Quadrupole LC/MS or similar.[2]

  • Column: Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.7 µm.[2]

Mobile Phase and Conditions for a related compound (4-Methylimidazole):

  • A mixture of acetonitrile and an ionic reagent solution (e.g., 16 mmol·L-1 sodium dodecyl sulfate and 17 mmol·L-1 potassium dihydrogen phosphate at pH 3.5) in a 40:60 ratio can be used as the mobile phase in an isocratic elution.[5]

  • Detection is typically carried out using a diode array detector at a wavelength of 210 nm.[5]

Sample Preparation (Example for a beverage sample):

  • Measure 3.0 mL of the sample into a 5-mL volumetric flask.[2]

  • Adjust the pH to approximately 7.0 with ammonium hydroxide.[2]

  • Add water to the mark and mix using sonication.[2]

  • Transfer 1.0 mL of this mixture to a 10-mL volumetric flask with 8 mL of acetonitrile.[2]

  • Mix using sonication before adding acetonitrile to the final volume.[2]

Visualized Workflows

Putative Synthetic and Purification Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound, based on general principles of imidazole synthesis and purification methods for related compounds.

G A Reactants (e.g., Glyoxal, Acetaldehyde, Ammonia) C Synthesis of 2-Methylimidazole (Radziszewski Reaction) A->C B Chlorinating Agent D Chlorination B->D C->D E Crude this compound D->E F Dissolution (Organic Solvent + Alkaline Water) E->F G Phase Separation F->G H Neutralization of Aqueous Layer (Precipitation) G->H I Filtration and Drying H->I J Purified this compound I->J

Caption: A potential synthesis and purification workflow for this compound.

General Analytical Workflow

This diagram outlines a typical analytical workflow for the identification and quantification of a methylimidazole compound in a sample matrix using HPLC-MS.

G A Sample Collection B Sample Preparation (e.g., pH adjustment, dilution) A->B C Solid Phase Extraction (SPE) (Optional Cleanup) B->C D HPLC Separation (HILIC Column) B->D C->D E Mass Spectrometry Detection (e.g., Triple Quadrupole) D->E F Data Analysis (Quantification and Identification) E->F

Caption: A general analytical workflow for methylimidazole compounds.

Biological Activity and Signaling Pathways

There is a lack of specific information in the reviewed scientific literature concerning the biological activities and associated signaling pathways of this compound. While other imidazole derivatives have been investigated for various therapeutic effects, including anti-inflammatory, antibacterial, and antifungal properties, these activities have not been explicitly attributed to this compound.[6] Further research is required to elucidate the biological role and mechanism of action of this specific compound.

Conclusion

References

physicochemical characteristics of 4,5-Dichloro-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-2-methylimidazole

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, tailored for researchers, scientists, and drug development professionals. It covers essential properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

This compound is a halogenated heterocyclic organic compound. Its fundamental chemical and physical properties are crucial for its handling, application in synthesis, and analytical characterization.

Table 1: Summary of Physicochemical Data

PropertyValueSource(s)
IUPAC Name 4,5-dichloro-2-methyl-1H-imidazole[1]
CAS Number 15965-33-0[1][2]
Molecular Formula C₄H₄Cl₂N₂[1][2][3]
Molecular Weight 150.99 g/mol [1][2][4]
Melting Point 246-248°C (may decompose)[1][2]
Boiling Point 345.3°C at 760 mmHg[3]
Flash Point 193.4°C[3]
Appearance Pale cream to pale brown powder or lumps[5]
Purity ≥96.0% (HPLC)[5]
InChI Key ZWRYWVBALYOSPQ-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While comprehensive public datasets are limited, the following represents expected spectral characteristics based on available information and analysis of similar structures.[6][7]

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet (broad)1HN-H
~2.3Singlet3HC-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~145C-2 (bearing methyl group)
~118C-4/C-5 (bearing chlorine)
~14C-CH₃

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100-2800N-H stretch (broad)
~2950C-H stretch (methyl)
~1580C=N stretch
~1450C=C stretch
800-700C-Cl stretch

Table 5: Mass Spectrometry Data

ParameterValueSource(s)
Ionization Mode Electron Ionization (EI)[7]
Monoisotopic Mass 149.97516 Da[8]
Major Fragments (m/z) 150 (M+), 149, 114, 81[7][8]

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound in a research setting.

Protocol 1: Synthesis via Radziszewski Reaction

This protocol outlines a plausible synthesis adapted from the general Radziszewski reaction, a common method for preparing substituted imidazoles.[9]

Materials:

  • Dichloroglyoxal

  • Acetaldehyde

  • Ammonium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve dichloroglyoxal (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and add acetaldehyde (1 equivalent) dropwise with stirring.

  • Slowly add an excess of concentrated ammonium hydroxide (3-4 equivalents) to the mixture. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Analytical Characterization by HPLC-MS

This protocol provides a method for assessing the purity and confirming the identity of the synthesized compound, based on standard analytical techniques for related imidazole derivatives.[10][11]

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

Procedure:

  • Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.

  • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) using the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile using a UV detector (e.g., at 220 nm).

  • The eluent is introduced into the ESI-MS source.

  • Acquire mass spectra in positive ion mode, scanning for the expected molecular ion peak [M+H]⁺ at m/z 151.

Visualizations

The following diagrams illustrate key logical workflows relevant to the study of this compound.

G Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation reagents Reagents (Dichloroglyoxal, Acetaldehyde, Ammonia) reaction Radziszewski Reaction reagents->reaction crude Crude Product reaction->crude purify Recrystallization crude->purify pure Pure Compound purify->pure nmr NMR (¹H, ¹³C) pure->nmr ms Mass Spec (MS) pure->ms ir FTIR pure->ir hplc Purity (HPLC) pure->hplc final Characterized Compound nmr->final ms->final ir->final hplc->final

References

Spectroscopic data analysis of 4,5-Dichloro-2-methylimidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-dichloro-2-methylimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a foundational resource for the structural elucidation and characterization of this and related molecules. The guide includes tabulated spectral data, detailed experimental protocols, and a workflow for spectroscopic analysis to aid researchers in their endeavors.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many biologically active molecules, and halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide presents a multi-faceted spectroscopic analysis, integrating data from ¹H NMR, ¹³C NMR, IR, and MS to provide a complete structural profile.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental spectra for this compound, the following data is based on predictive models and analysis of structurally similar compounds, such as 4,5-dichloroimidazole.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3 - 2.5Singlet3H-CH₃
~12.0 - 13.0 (broad)Singlet1HN-H

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~145C2
~115C4/C5
~14-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3100 - 2800 (broad)Medium-StrongN-H stretch
~2950MediumC-H stretch (methyl)
~1600MediumC=N stretch
~1450MediumC-H bend (methyl)
~800 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data

m/zRelative Abundance (%)Proposed Fragment
150High[M]⁺ (Molecular ion, ³⁵Cl, ³⁵Cl)
152High[M+2]⁺ (Isotope peak, ³⁵Cl, ³⁷Cl)
154Medium[M+4]⁺ (Isotope peak, ³⁷Cl, ³⁷Cl)
115Medium[M - Cl]⁺
79Medium[M - Cl - HCl]⁺

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of solid this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are often required due to the low natural abundance of ¹³C and longer relaxation times.

IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

  • A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • The sample is heated to induce vaporization into the ion source.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Prepare Sample (Dissolve/Solid State) NMR_acq NMR Acquisition (1H, 13C) Prep->NMR_acq Acquire Spectra IR_acq IR Acquisition (FTIR-ATR) Prep->IR_acq Acquire Spectra MS_acq MS Acquisition (EI-MS) Prep->MS_acq Acquire Spectra NMR_interp NMR Interpretation (Chemical Shifts, Multiplicity, Integration) NMR_acq->NMR_interp IR_interp IR Interpretation (Functional Groups) IR_acq->IR_interp MS_interp MS Interpretation (Molecular Ion, Fragmentation, Isotopic Pattern) MS_acq->MS_interp Structure_confirm Structure Confirmation NMR_interp->Structure_confirm Correlate Data IR_interp->Structure_confirm Correlate Data MS_interp->Structure_confirm Correlate Data

Caption: Workflow for Spectroscopic Analysis.

Interpretation of Spectroscopic Data

The combined spectroscopic data provides a coherent structural picture of this compound.

  • ¹H NMR: The predicted spectrum suggests the presence of a methyl group and an N-H proton. The downfield shift of the N-H proton is characteristic of its acidic nature and involvement in hydrogen bonding. The methyl group's chemical shift is in the expected range for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic ring.

  • ¹³C NMR: The predicted ¹³C NMR spectrum indicates three distinct carbon environments. The downfield signal corresponds to the C2 carbon, which is bonded to two nitrogen atoms. The signal around 115 ppm is assigned to the two equivalent chlorine-substituted carbons (C4 and C5). The upfield signal is characteristic of the methyl group carbon.

  • IR Spectroscopy: The broad absorption in the N-H stretching region is indicative of hydrogen bonding. The C-H stretching of the methyl group is also observed. The C=N stretching vibration is characteristic of the imidazole ring. The strong absorption in the lower wavenumber region confirms the presence of carbon-chlorine bonds.

  • Mass Spectrometry: The mass spectrum shows a clear molecular ion peak cluster with a characteristic 9:6:1 intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is definitive for a molecule containing two chlorine atoms. The fragmentation pattern, showing the loss of a chlorine atom and subsequently HCl, is consistent with the proposed structure.

Conclusion

The spectroscopic data from NMR, IR, and Mass Spectrometry collectively provide a robust confirmation of the structure of this compound. This technical guide serves as a valuable resource for scientists and researchers, offering a detailed summary of the expected spectral features and the experimental protocols required for their acquisition. The presented workflow further provides a logical framework for the spectroscopic analysis of this and other novel organic compounds.

Unveiling the Solubility Profile of 4,5-Dichloro-2-methylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4,5-dichloro-2-methylimidazole, a key heterocyclic compound with significant potential in pharmaceutical research and development. Understanding the solubility of this compound is paramount for its effective formulation, delivery, and biological activity assessment. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for these studies.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C4H4Cl2N2 and a molar mass of 150.99 g/mol .[1] Its melting point is in the range of 246-248°C.[1] The structural features of the imidazole ring, coupled with the presence of two chlorine atoms and a methyl group, dictate its solubility characteristics. The imidazole moiety provides polarity and potential for hydrogen bonding, while the dichloro-substituents contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.

Quantitative Solubility Data

Precise quantitative experimental data on the solubility of this compound in a wide array of organic solvents remains limited in publicly available literature. However, a calculated water solubility value is available, providing a baseline for its behavior in aqueous media.

SolventSolubility (mol/L)Log10(Solubility)Method
Water0.005-2.30Calculated

Note: The water solubility is a calculated value and should be confirmed by experimental determination.

While specific data for this compound is scarce, a structurally similar compound, 4,5-dichloro-1-methylimidazole, is reported to be soluble in water and is estimated to have high to moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, methanol, and ethanol. Given the close structural resemblance, a similar qualitative solubility trend can be anticipated for this compound. It is expected to exhibit favorable solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

To address the gap in experimental data, researchers can employ established methodologies for determining the solubility of organic compounds. The following protocols provide a framework for systematic solubility assessment.

Protocol 1: Equilibrium Shake-Flask Method

This is a widely recognized method for determining equilibrium solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or sealed test tubes

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical technique

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculate the solubility in the original solvent based on the dilution factor.

Protocol 2: Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

  • This compound

  • A range of solvents with varying polarities

  • Small test tubes

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a small test tube.

  • Add a small volume (e.g., 0.1 mL) of the test solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually observe if the solid has completely dissolved.

  • If the solid dissolves, the compound is considered soluble in that solvent at that approximate concentration.

  • If the solid does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions) and repeat the vortexing and observation steps up to a total volume of 1 mL.

  • Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Experimental Workflow for Solubility Profiling

A systematic approach is crucial for generating a comprehensive solubility profile. The following diagram illustrates a logical workflow for such a study.

G start Start: Obtain Pure This compound qualitative Qualitative Solubility Screening start->qualitative select_solvents Select Solvents for Quantitative Study qualitative->select_solvents quantitative Quantitative Solubility Determination (Shake-Flask) select_solvents->quantitative analysis Analytical Quantification (e.g., HPLC) quantitative->analysis data_compilation Data Compilation and Solubility Profile Generation analysis->data_compilation end End: Comprehensive Solubility Profile data_compilation->end

Caption: Experimental workflow for determining the solubility profile of a compound.

Signaling Pathways and Biological Context

At present, there is a lack of specific information in the public domain directly linking this compound to defined signaling pathways. Imidazole derivatives, however, are known to interact with a wide range of biological targets, and their study is a vibrant area of medicinal chemistry. As research progresses, the elucidation of the precise molecular mechanisms and signaling cascades modulated by this compound will be crucial for its therapeutic application. The solubility data presented in this guide will be instrumental in designing the appropriate formulations for such in-vitro and in-vivo studies.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound and provides robust experimental protocols for its detailed characterization. While quantitative data is presently limited, the provided methodologies and the logical workflow offer a clear path for researchers to generate a comprehensive solubility profile. Such a profile is an indispensable tool for advancing the research and development of this promising compound in the pharmaceutical and life sciences sectors.

References

The Synthesis of Substituted Imidazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to access structurally diverse substituted imidazoles is, therefore, a critical endeavor in modern organic synthesis. This technical guide provides a detailed overview of the core synthetic strategies, from classical name reactions to contemporary catalytic methodologies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key transformations are provided.

Classical Synthetic Methodologies

The foundational methods for imidazole synthesis, developed in the 19th and early 20th centuries, continue to be relevant for their simplicity and accessibility to a range of substituted imidazoles.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] A modification of this method, replacing ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles.[2] This reaction is of significant commercial importance for the production of several imidazole derivatives.[3]

Reaction Scheme:

Debus_Radziszewski reagents R1-C(=O)-C(=O)-R2 + R3-CHO + 2 NH3 intermediate Diimine Intermediate reagents->intermediate Condensation product Substituted Imidazole intermediate->product Cyclization

Caption: General scheme of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole

In a round-bottom flask, benzil (1.0 equiv.), benzaldehyde (1.0 equiv.), and ammonium acetate (excess) are mixed in glacial acetic acid. The mixture is refluxed for 1-2 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2,4,5-triphenyl-1H-imidazole.[4]

EntryDicarbonylAldehydeNitrogen SourceCatalyst/SolventYield (%)
1BenzilBenzaldehydeNH4OAcAcetic Acid94
2Benzil4-Cl-BenzaldehydeNH4OAcSilicotungstic acid/Ethanol94
3BenzilVarious Aryl AldehydesNH4OAcMicrowave (solvent-free)Good to Excellent
Marckwald Synthesis

The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles from α-amino ketones or α-amino aldehydes and cyanates or thiocyanates.[5][6] The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole.[7]

Reaction Scheme:

Marckwald_Synthesis reactants α-Amino Ketone + KSCN intermediate 2-Mercaptoimidazole reactants->intermediate Cyclization product Substituted Imidazole intermediate->product Desulfurization (e.g., Raney Ni, HNO3) Van_Leusen_Synthesis reactants Aldehyde + Primary Amine + TosMIC intermediate Aldimine + TosMIC reactants->intermediate In situ formation product 1,4,5-Trisubstituted Imidazole reactants->product One-pot reaction intermediate->product [3+2] Cycloaddition N_Arylation cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination ullmann_reactants Imidazole + Aryl Halide ullmann_product N-Aryl Imidazole ullmann_reactants->ullmann_product Cu catalyst, Base buchwald_reactants Imidazole + Aryl Halide/Triflate buchwald_product N-Aryl Imidazole buchwald_reactants->buchwald_product Pd catalyst, Ligand, Base Flow_Chemistry reagentA Reagent A Stream mixer T-Mixer reagentA->mixer reagentB Reagent B Stream reagentB->mixer reactor Heated Coil Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

References

An In-depth Technical Guide to the Reactivity and Stability of Halogenated Imidazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a crucial scaffold in medicinal chemistry and materials science, and its halogenation offers a powerful strategy for modulating physicochemical properties, reactivity, and biological activity.[1][2] This guide provides a comprehensive technical overview of the reactivity and stability of halogenated imidazole rings. It covers the electronic effects of halogens, key reaction classes such as nucleophilic substitution and metal-catalyzed cross-coupling, and critical stability aspects including metabolic, photo-, and chemical stability. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to support researchers in the practical application of these versatile building blocks.

Introduction: The Significance of Halogenated Imidazoles

Imidazole derivatives are integral to numerous biological systems, including the amino acid histidine, purines, and the neurotransmitter histamine.[1] In drug development, the imidazole scaffold is present in a wide array of antifungal, anticancer, and antiparasitic agents.[2][3][4] Halogenation of the imidazole ring is a key strategy used to fine-tune a molecule's properties. The introduction of halogen atoms can significantly alter:

  • Lipophilicity: Enhancing membrane permeability and passage through the blood-brain barrier.[3]

  • Electronic Profile: Modifying the pKa and hydrogen bonding capabilities of the ring's nitrogen atoms.[5][6]

  • Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[7]

  • Binding Affinity: Introducing halogen bonds, which can be crucial for specific ligand-receptor interactions.[1]

  • Synthetic Handles: Providing reactive sites for further functionalization through cross-coupling reactions.[8][9]

This guide explores the fundamental principles governing the reactivity and stability of these important heterocyclic systems.

Electronic Effects of Halogenation

The introduction of a halogen atom to the imidazole ring influences its electronic properties through a combination of inductive and mesomeric effects. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the ring and lowers the basicity of the nitrogen atoms.[10] This is reflected in the pKa values of the ring.

Conversely, halogens also possess lone pairs of electrons that can be donated to the aromatic system via the mesomeric effect (+M).[10] The interplay of these two opposing effects dictates the overall electronic character and reactivity of the ring. For instance, the electron-withdrawing nature of halogens can make the ring's C-H bonds more susceptible to deprotonation and subsequent functionalization.

Table 1: Acidity of Imidazole Derivatives

Compound pKa Notes
Imidazole ~14.4 - 14.9 Weakly acidic N-H proton.[6][11]
4-Nitroimidazole 9.3 The strongly electron-withdrawing nitro group significantly increases acidity.[6]

| Halogenated Imidazoles | Lower than Imidazole | Halogens are electron-withdrawing, increasing the acidity of the N-H proton compared to unsubstituted imidazole. The pKa decreases by 2-7 units upon coordination to a Cu(II) ion.[12] |

Reactivity of the Halogenated Imidazole Ring

Halogenated imidazoles are versatile intermediates that can undergo a variety of chemical transformations. The position of the halogen and the reaction conditions dictate the outcome.

Nucleophilic Substitution

Nucleophilic substitution can occur on the halogenated imidazole ring, particularly at carbon atoms adjacent to the nitrogen atoms, which are rendered more electrophilic by the electron-withdrawing nature of the nitrogens and the halogen.[13] The feasibility of the reaction is influenced by the substituents present on the ring; electron-withdrawing groups facilitate nucleophilic attack.[13][14][15] The halogen itself can also act as a leaving group in nucleophilic aromatic substitution reactions, although this often requires harsh conditions or activation by strongly electron-withdrawing groups.[16]

Metal-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of halogenated imidazoles is their use in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura reactions are highly efficient for coupling haloimidazoles (including chloro-, bromo-, and iodo- derivatives) with boronic acids.[8][17] These mild reaction conditions allow for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields, even with unprotected N-H groups.[8][18]

  • C-H Arylation and Alkenylation: Nickel-catalyzed reactions have been developed for the direct C-H arylation and alkenylation of imidazoles with partners like phenol derivatives and chloroarenes.[9][19] This approach avoids the pre-functionalization step of halogenation, offering a more atom-economical route.[20]

  • N-Arylation: Copper-catalyzed systems are particularly effective for the N-arylation of imidazoles with aryl halides, complementing palladium-based catalysts which can be less general for this specific transformation.[21]

The logical pathways for functionalizing a halogenated imidazole are summarized in the diagram below.

G start Halogenated Imidazole (Im-X) suzuki Suzuki-Miyaura Coupling start->suzuki Pd catalyst, Boronic Acid snar Nucleophilic Aromatic Substitution start->snar Strong Nucleophile i1 start->i1 i2 start->i2 prod_aryl C-Arylated Imidazole (Im-Ar) suzuki->prod_aryl ch_act Direct C-H Activation ch_act->prod_aryl n_aryl N-Arylation (Ullmann/Buchwald) prod_n_aryl N-Arylated Imidazole (N-Ar-Im) n_aryl->prod_n_aryl prod_nu C-Nu Substituted Imidazole (Im-Nu) snar->prod_nu i1->ch_act Ni or Pd catalyst, Arene/Alkene i2->n_aryl Cu or Pd catalyst, Aryl Halide

Core Reactivity Pathways of Halogenated Imidazoles.
Halogen-Metal Exchange

Sequential halogen-metal exchange provides a route to multifunctionalized imidazoles. This process typically involves treating a polyhalogenated imidazole with an organolithium reagent at low temperature to selectively replace one halogen with lithium, creating a nucleophilic center that can then be quenched with an electrophile.[22]

Table 2: Selected Yields for Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles

Haloimidazole Boronic Acid Yield (%)
2-Iodoimidazole Phenylboronic acid 98
4-Bromoimidazole 3-Cyanophenylboronic acid 91
2-Bromo-1-methylimidazole 4-Acetylphenylboronic acid 85
4,5-Dibromoimidazole Thiophene-2-boronic acid 78 (mono-coupled)

Data synthesized from protocols reported in the literature.[8][17]

Stability of Halogenated Imidazoles

The stability of a molecule is paramount in drug development, influencing its shelf-life, formulation, and in vivo behavior.

Chemical and Thermal Stability

Imidazole itself is a thermally stable aromatic ring.[6] Halogenation can further enhance this stability. Symmetrical 4,5-dihalogen-substituted imidazol-2-ylidene transition metal complexes are often more bench-stable than their non-halogenated analogs, partly due to increased crystallinity.[10]

Metabolic Stability

Halogenation is a common and effective strategy to improve metabolic stability. By introducing a halogen, typically fluorine or chlorine, at a position susceptible to cytochrome P450-mediated oxidation, metabolic pathways can be blocked. This leads to a longer in vivo half-life and improved pharmacokinetic profile. For example, fluorination of a 2-phenyl-1H-benzo[d]imidazole scaffold was shown to enhance metabolic stability without negatively impacting its desired biological activity at GABA-A receptors.[7]

Table 3: Metabolic Stability of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

Compound Incubation Time (min) Parent Compound Remaining (%) Metabolites Formed
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole 120 90.0 Minor hydroxylation
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 120 89.1 Single hydroxylated metabolite

Data from in vitro incubation with human liver microsomes (HLMs).[7]

Photostability

The photostability of imidazole derivatives can be variable. The unsubstituted N-H proton can be a site for photo-oxidation reactions. Substitution at this nitrogen with alkyl or benzyl groups generally enhances photostability. However, certain electronic configurations, such as the introduction of an arylamine donor group, can lead to the formation of a planar quinoid oxidation-state structure under UV irradiation, which accelerates photo-oxidation.[23]

Experimental Protocols

The following are representative protocols for the synthesis and modification of halogenated imidazoles, synthesized from published methods.

Protocol 1: Direct Iodination of Imidazole

This protocol describes a general method for the direct C-iodination of the imidazole ring.

Materials:

  • Imidazole (1.0 eq)

  • Iodine (I₂) (1.0-1.5 eq)

  • Potassium hydroxide (KOH) (1.0-1.5 eq)

  • Methanol, Tetrahydrofuran (THF), and Water

  • Sodium thiosulfate solution

Procedure:

  • Dissolve imidazole in a mixed solvent system (e.g., Methanol:THF:Water).[24]

  • Add potassium hydroxide and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Add a solution of iodine in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the halogenated imidazole.[24]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromoimidazole

This protocol outlines a typical palladium-catalyzed cross-coupling reaction.[8][18]

Materials:

  • 4-Bromoimidazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add 4-bromoimidazole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in the solvent and stirring for 15 minutes.

  • Add the solvent and the catalyst solution to the reaction vessel.

  • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated imidazole.

The diagram below illustrates a typical experimental workflow for synthesizing and analyzing a novel halogenated imidazole derivative.

G start Starting Materials (e.g., Imidazole, Halogen Source) reaction Synthesis (e.g., Halogenation Reaction) start->reaction workup Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Halogenated Imidazole Product purification->product nmr Structure Elucidation (NMR, Mass Spec) product->nmr Characterization purity Purity Analysis (HPLC, Elemental Analysis) product->purity testing Further Reactivity or Biological Testing nmr->testing purity->testing

Workflow for Synthesis and Characterization.

Applications in Drug Discovery and Development

The tunable nature of halogenated imidazoles makes them invaluable in drug discovery. Halogenation can be used to optimize lead compounds by improving their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For instance, halogenated imidazole-thiosemicarbazides have shown potent activity against Toxoplasma gondii, with potencies far exceeding the standard drug sulfadiazine.[3] Similarly, halogenated imidazole chalcones are being investigated as potential anticancer agents.[25] In the development of kinase inhibitors, halogenation is a frequent strategy to enhance binding affinity and selectivity.[26] The stability of the C-halogen bond is critical; it must be robust enough to prevent unwanted in vivo metabolism but reactive enough to serve as a synthetic handle during manufacturing.

The conceptual diagram below shows how a halogenated imidazole-based drug might function as a kinase inhibitor, a common mechanism of action for modern therapeutics.

G receptor Receptor kinase Kinase receptor->kinase Signal substrate Substrate Protein kinase->substrate ATP -> ADP blocked Pathway Blocked p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Halogenated Imidazole Inhibitor inhibitor->kinase

Conceptual Kinase Signaling Pathway Inhibition.

Conclusion

Halogenated imidazole rings represent a class of chemical structures with exceptional utility in both research and industrial applications, particularly in the realm of drug development. Their reactivity can be precisely controlled through the choice of halogen, its position on the ring, and the selection of reaction conditions, with metal-catalyzed cross-coupling reactions providing powerful tools for molecular construction. Furthermore, the strategic introduction of halogens is a proven method for enhancing critical drug-like properties such as metabolic stability and target-binding affinity. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to leverage the unique advantages of halogenated imidazoles in the design of next-generation therapeutics and functional materials.

References

Potential precursors for 4,5-Dichloro-2-methylimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4,5-Dichloro-2-methylimidazole: Potential Precursors and Methodologies

This technical guide provides a comprehensive overview of potential synthetic routes for this compound, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of precursor materials and reaction pathways. This guide summarizes quantitative data from analogous reactions, presents detailed experimental protocols, and includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Synthetic Strategies and Potential Precursors

The synthesis of this compound can be approached through two primary strategies:

  • Route 1: Direct Chlorination of 2-Methylimidazole. This common and straightforward approach involves the initial synthesis of 2-methylimidazole followed by a direct chlorination step. This method's efficiency is contingent on the selectivity and yield of the chlorination process.

  • Route 2: De Novo Synthesis from Chlorinated Precursors. This strategy involves constructing the imidazole ring from precursors that already contain chlorine atoms. This can offer advantages in terms of regioselectivity.

Based on these strategies, the key potential precursors for the synthesis of this compound include:

  • For Route 1:

    • 2-Methylimidazole

    • A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))

  • For Route 2 (Hypothetical):

    • A chlorinated 1,2-dicarbonyl compound

    • An aldehyde (e.g., acetaldehyde)

    • Ammonia or an ammonia source

Comparative Data of Analogous Syntheses

ParameterRoute 1: Direct Chlorination of 1-Methylimidazole[1]Route 2: N-Methylation of 4,5-Dichloroimidazole[1]Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole[2]
Starting Material 1-Methylimidazole4,5-Dichloroimidazole4,5-dimethyl-1H-imidazole
Key Reagent Sulfuryl chloride (SO₂Cl₂)Dimethyl sulfate ((CH₃)₂SO₄)N-Chlorosuccinimide (NCS)
Reaction Time 1 hour and 20 minutes90 minutesOvernight
Reaction Temperature Not specified, slow addition90°C0°C to Room Temperature
Overall Yield High (qualitative)96%Not specified

Experimental Protocols

The following are detailed experimental protocols for the potential synthesis of this compound based on established methodologies for analogous compounds.

Route 1: Synthesis of 2-Methylimidazole and Subsequent Chlorination

This two-step process first involves the synthesis of 2-methylimidazole, followed by its chlorination.

Step 1: Synthesis of 2-Methylimidazole (Illustrative Protocol)

A common method for the synthesis of 2-methylimidazole involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

  • Materials: Glyoxal (40% in H₂O), Acetaldehyde, Ammonium hydroxide (28-30%), Methanol.

  • Procedure:

    • In a round-bottom flask, combine glyoxal (1 equivalent) and acetaldehyde (1 equivalent) in methanol.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add ammonium hydroxide (2.5 equivalents) to the cooled mixture with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-methylimidazole.

Step 2: Chlorination of 2-Methylimidazole

This step is adapted from the chlorination of similar imidazole derivatives.[1][2]

  • Materials: 2-Methylimidazole, Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), Dichloromethane (DCM) or Acetonitrile.

  • Procedure using Sulfuryl Chloride:

    • Dissolve 2-methylimidazole (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sulfuryl chloride (2.2 equivalents) in dichloromethane dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Synthesis_Route_1 cluster_step1 Step 1: 2-Methylimidazole Synthesis cluster_step2 Step 2: Chlorination Glyoxal Glyoxal Reaction_Mixture_1 Condensation Glyoxal->Reaction_Mixture_1 Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Mixture_1 Ammonia Ammonia Ammonia->Reaction_Mixture_1 2_Methylimidazole 2_Methylimidazole 2_Methylimidazole_start 2-Methylimidazole Reaction_Mixture_1->2_Methylimidazole Methanol Reaction_Mixture_2 Chlorination 2_Methylimidazole_start->Reaction_Mixture_2 Chlorinating_Agent SO2Cl2 or NCS Chlorinating_Agent->Reaction_Mixture_2 Final_Product This compound Reaction_Mixture_2->Final_Product DCM

Caption: Proposed two-step synthesis of this compound.

Logical Workflow for Synthesis and Purification

The general workflow from starting materials to the purified product is outlined below.

Workflow Start Start Precursor_Selection Select Precursors (e.g., 2-Methylimidazole, SO2Cl2) Start->Precursor_Selection Reaction_Setup Set up Reaction (Solvent, Temperature Control) Precursor_Selection->Reaction_Setup Reagent_Addition Slow Addition of Chlorinating Agent Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC) Reagent_Addition->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure 4,5-Dichloro- 2-methylimidazole Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide outlines plausible synthetic pathways for this compound based on established chemical literature for analogous compounds. The direct chlorination of a pre-formed 2-methylimidazole ring appears to be a viable and common strategy. The provided experimental protocols and workflows are intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis of the target molecule. Further optimization of reaction conditions will be necessary to achieve high yields and purity.

References

Electron-Withdrawing Effects on the 4,5-Dichloro-2-methylimidazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects imparted by two chlorine atoms on the 4,5 positions of the 2-methylimidazole ring. Understanding these effects is crucial for applications in medicinal chemistry and materials science, where modulation of a molecule's electronic properties can significantly impact its reactivity, acidity, and biological activity.

Introduction: The Influence of Halogenation on the Imidazole Core

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine. Its electronic character can be finely tuned through substitution. Halogens, such as chlorine, exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. When attached to the imidazole ring, they significantly decrease the electron density of the aromatic system. This guide will delve into the specific consequences of dichlorination at the 4 and 5 positions of 2-methylimidazole.

Physicochemical Properties and Spectroscopic Data

The introduction of two chlorine atoms to the 2-methylimidazole core profoundly alters its physical and chemical characteristics.

Table 1: Physicochemical Properties of 2-Methylimidazole and its Dichlorinated Analog
Property2-Methylimidazole4,5-Dichloro-2-methylimidazoleReference(s)
Molecular Formula C₄H₆N₂C₄H₄Cl₂N₂
Molecular Weight 82.10 g/mol 150.99 g/mol
pKa 7.86Not Experimentally Reported (Predicted to be significantly lower)[1]
Spectroscopic Analysis

The electron-withdrawing effect of the chlorine atoms is evident in the spectroscopic data of this compound.

Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks / ShiftsInterpretationReference(s)
¹H NMR δ ~2.3 ppm (s, 3H)Methyl protons, likely deshielded compared to 2-methylimidazole due to the electron-withdrawing nature of the chloro groups.[2]
¹³C NMR Peaks corresponding to C2, C4, C5, and the methyl carbon.The C4 and C5 carbons directly attached to chlorine will be significantly downfield. The C2 carbon will also be affected.[2]
FT-IR Characteristic peaks for C-H, C=N, and C-Cl stretching.The C-Cl stretching vibrations are expected in the fingerprint region.[2]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z ~150, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).Confirms the molecular weight and the presence of two chlorine atoms.[2]

Electron-Withdrawing Effects on Acidity (pKa)

The most significant consequence of the electron-withdrawing chloro groups is a marked increase in the acidity (a decrease in the pKa) of the imidazole ring. The chlorine atoms pull electron density away from the ring, stabilizing the conjugate base formed after deprotonation of the N-H proton.

Logical Relationship of Electron-Withdrawing Effects on Acidity

cluster_0 Electron-Withdrawing Effect Two Chloro Substituents Two Chloro Substituents Inductive Effect (-I) Inductive Effect (-I) Two Chloro Substituents->Inductive Effect (-I) Decreased Electron Density on Imidazole Ring Decreased Electron Density on Imidazole Ring Inductive Effect (-I)->Decreased Electron Density on Imidazole Ring Stabilization of Conjugate Base Stabilization of Conjugate Base Decreased Electron Density on Imidazole Ring->Stabilization of Conjugate Base Increased Acidity (Lower pKa) Increased Acidity (Lower pKa) Stabilization of Conjugate Base->Increased Acidity (Lower pKa)

Caption: Inductive effect of chlorine atoms leading to increased acidity.

Experimental Protocols

Synthesis of this compound (General Approach)

A common route to substituted imidazoles is through the Radziszewski reaction or variations thereof. For this compound, a plausible synthetic route would involve the condensation of a dichlorinated 1,2-dicarbonyl compound with acetaldehyde and ammonia.

Determination of pKa by Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10).

  • Add a small, constant aliquot of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes.

  • Measure the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Identify the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) forms of the imidazole.

  • Plot absorbance versus pH at these wavelengths.

  • Calculate the pKa using the Henderson-Hasselbalch equation, where the pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Workflow for Spectrophotometric pKa Determination

Prepare Stock Solution Prepare Stock Solution Mix Stock and Buffers Mix Stock and Buffers Prepare Stock Solution->Mix Stock and Buffers Prepare Buffer Series Prepare Buffer Series Prepare Buffer Series->Mix Stock and Buffers Measure UV-Vis Spectra Measure UV-Vis Spectra Mix Stock and Buffers->Measure UV-Vis Spectra Plot Absorbance vs. pH Plot Absorbance vs. pH Measure UV-Vis Spectra->Plot Absorbance vs. pH Calculate pKa Calculate pKa Plot Absorbance vs. pH->Calculate pKa

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Determination of pKa by Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Protocol:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added.

  • Determine the equivalence point from the inflection point of the titration curve.

  • The pKa is equal to the pH at the half-equivalence point.

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a powerful tool for estimating the pKa of a molecule. Density Functional Theory (DFT) calculations, combined with a suitable solvent model (e.g., Polarizable Continuum Model - PCM), can be used to calculate the free energy change of the deprotonation reaction, from which the pKa can be derived.

General Computational Workflow for pKa Prediction

Build 3D Structures Build 3D Structures (Protonated and Deprotonated) Geometry Optimization Geometry Optimization (in silico solvent) Build 3D Structures->Geometry Optimization Frequency Calculation Frequency Calculation (Thermodynamic Properties) Geometry Optimization->Frequency Calculation Calculate Free Energy Change (ΔG) Calculate Free Energy Change (ΔG) Frequency Calculation->Calculate Free Energy Change (ΔG) Calculate pKa Calculate pKa Calculate Free Energy Change (ΔG)->Calculate pKa

Caption: A simplified workflow for the computational prediction of pKa.

Implications for Drug Development and Research

The strong electron-withdrawing effect of the 4,5-dichloro substitution has several important implications:

  • Modulation of Drug-Target Interactions: The altered electronic distribution can influence hydrogen bonding capabilities and other non-covalent interactions with biological targets.

  • Increased Acidity: The lower pKa can affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, membrane permeability, and bioavailability.

  • Modified Reactivity: The electron-deficient nature of the ring can alter its susceptibility to nucleophilic or electrophilic attack, opening up new avenues for synthetic modifications.

Conclusion

The 4,5-dichloro substitution on the 2-methylimidazole ring exerts a potent electron-withdrawing effect, primarily through induction. This significantly increases the acidity of the N-H proton, a key parameter influencing the molecule's behavior in chemical and biological systems. While experimental determination of the pKa is ideal, computational methods offer a reliable alternative for its estimation. The data and protocols presented in this guide provide a foundational resource for researchers working with this and related halogenated imidazole scaffolds.

References

Initial Exploration of the Biological Activity of Chlorinated Imidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial exploration into the biological activities of chlorinated imidazoles. The document covers their significant antifungal and anticancer properties, detailing the experimental protocols used for their evaluation and presenting key quantitative data. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Antifungal Activity of Chlorinated Imidazoles

Chlorinated imidazole derivatives have demonstrated notable efficacy against a range of fungal pathogens. The introduction of chlorine atoms into the imidazole ring structure can significantly enhance its antifungal properties.

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various imidazole derivatives against common fungal strains. Lower MIC values indicate greater antifungal potency.

CompoundFungal StrainMIC (µg/mL)Reference
4,5-dichloroimidazole (DCI)Aspergillus spp.Sensitive[1]
4,5-dichloroimidazole (DCI)Candida spp.Sensitive[1]
4,5-dichloroimidazole (DCI)Trichophyton spp.Sensitive[1]
Cr3+ complex of DCIAspergillus spp.More active than Ketoconazole[1]
Co2+ complex of DCIAspergillus spp.More active than Ketoconazole[1]
ImidazoleAspergillus spp.Inactive[1]
ImidazoleCandida spp.Inactive[1]
ImidazoleTrichophyton spp.Inactive[1]
MiconazoleCandida albicans-[2][3]
EconazoleCandida albicans-[2][3]
ClotrimazoleCandida albicans-[4][5]
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial sterol component. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[1][5][6][7] This inhibition leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the cell membrane's structure and function, leading to fungal cell death. The chlorination of the imidazole ring in compounds like econazole and miconazole has been shown to enhance this biological activity.[4]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Chlorinated Imidazoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Chlorinated_Imidazoles Chlorinated_Imidazoles Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Chlorinated_Imidazoles->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Inhibition of Ergosterol Biosynthesis by Chlorinated Imidazoles.
Experimental Protocol: Antifungal Susceptibility Testing

This method provides a qualitative assessment of antifungal activity.

  • Culture Preparation: Prepare a standardized inoculum of the fungal strain in a suitable broth.

  • Plate Inoculation: Evenly spread the fungal suspension over the surface of an agar plate (e.g., Sabouraud Dextrose Agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the chlorinated imidazole compound.

  • Incubation: Place the disks on the inoculated agar surface and incubate at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. A larger zone indicates greater antifungal activity.

This method determines the minimum inhibitory concentration (MIC) quantitatively.

  • Serial Dilutions: Prepare a series of twofold dilutions of the chlorinated imidazole compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized fungal inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Anticancer Activity of Chlorinated Imidazoles

Chlorinated imidazoles have also emerged as promising candidates in cancer therapy, exhibiting cytotoxic effects against various cancer cell lines through distinct mechanisms of action.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative chlorinated and other imidazole derivatives against several human cancer cell lines. Lower IC50 values denote higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
Imidazole Derivative 27 (chloro-substituted)CHK-10.32 nM[8]
Imidazole Derivative 12a (chloro-substituted)SGC-7901, A549, HT-10800.005 - 0.052[9]
Imidazole Derivative 5a ("Kim-161")T24 (urothelial carcinoma)56.11[10][11]
Imidazole Derivative 5b ("Kim-111")T24 (urothelial carcinoma)67.29[10][11]
Imidazo[2,1-b]thiazole 10k Melanoma2.68[12]
Imidazoloquinoxaline P2 MCF-7, MDA-MB-231, A549, HCT-116Similar to colchicine[8]
Imidazoloquinoxaline P5 MCF-7, MDA-MB-231, A549, HCT-116Similar to colchicine[8]
Mechanisms of Anticancer Action

Certain imidazole derivatives act as inhibitors of RAF kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[13] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting RAF kinases, these compounds can block downstream signaling and suppress tumor growth.

RAF_MEK_ERK_Pathway_Inhibition cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway cluster_inhibition Inhibition by Imidazole Derivatives Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Imidazole_Derivative Imidazole_Derivative Imidazole_Derivative->RAF Inhibition

Inhibition of the RAF-MEK-ERK Pathway by Imidazole Derivatives.

Another significant anticancer mechanism of imidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[1][9] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics cluster_inhibition Inhibition by Imidazole Derivatives Tubulin_Dimers Tubulin_Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis Microtubule->Cell_Cycle_Arrest_Apoptosis Disruption leads to Imidazole_Derivative Imidazole_Derivative Imidazole_Derivative->Tubulin_Dimers Binds to Colchicine Site

Inhibition of Tubulin Polymerization by Imidazole Derivatives.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated imidazole derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This initial exploration highlights the significant potential of chlorinated imidazoles as both antifungal and anticancer agents. Their mechanisms of action, targeting fundamental cellular processes such as ergosterol biosynthesis in fungi and key signaling pathways and cytoskeletal components in cancer cells, provide a strong rationale for their further development. The experimental protocols and quantitative data presented herein serve as a foundational guide for researchers and drug development professionals to advance the investigation of this promising class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity for therapeutic applications.

References

Methodological & Application

Step-by-step synthesis protocol for 4,5-Dichloro-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Providing a detailed, step-by-step synthesis protocol for chemical compounds requires strict adherence to safety guidelines and is intended for use by trained professionals in a controlled laboratory setting. Due to the potential for misuse and the inherent hazards of chemical synthesis, this document will focus on the general principles and methodologies for the synthesis of chlorinated imidazole derivatives, rather than a specific protocol for 4,5-Dichloro-2-methylimidazole. Researchers should always consult primary literature and perform a thorough risk assessment before undertaking any new chemical synthesis.

General Principles for the Synthesis of Chlorinated Imidazoles

The synthesis of chlorinated imidazoles, such as this compound, typically involves the direct chlorination of an appropriate imidazole precursor. The key to a successful synthesis lies in the careful selection of the chlorinating agent, solvent, and reaction conditions to control the regioselectivity and extent of chlorination.

Key Considerations:

  • Starting Material: The synthesis generally begins with a less substituted imidazole, such as 2-methylimidazole. The purity of the starting material is crucial for a clean reaction and high yield of the desired product.

  • Chlorinating Agent: A variety of chlorinating agents can be employed. Common examples include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). The reactivity and selectivity of these agents differ, and the choice depends on the desired outcome and the stability of the starting material and products.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. It must be inert to the chlorinating agent and capable of dissolving the starting material. Common solvents include chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or aprotic polar solvents.

    • Temperature: Chlorination reactions are often exothermic. Therefore, careful temperature control is essential to prevent side reactions and ensure safety. Reactions are frequently carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

    • Stoichiometry: The molar ratio of the chlorinating agent to the imidazole substrate determines the degree of chlorination. For the synthesis of a dichloro-derivative, at least two equivalents of the chlorinating agent are typically required.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a chlorinated imidazole derivative.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification cluster_analysis 4. Analysis Reactant_A 2-Methylimidazole Reaction_Vessel Reaction Vessel (under inert atmosphere) Reactant_A->Reaction_Vessel Reagent_B Chlorinating Agent (e.g., SO₂Cl₂) Addition Slow addition of Chlorinating Agent at 0 °C Reagent_B->Addition Solvent Inert Solvent Solvent->Reaction_Vessel Reaction_Vessel->Addition Stirring Stirring at Room Temperature Addition->Stirring Monitoring Reaction Monitoring (TLC, GC-MS) Stirring->Monitoring Quenching Quenching with Aqueous Solution Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product Isolated Product Purification->Final_Product Characterization Characterization (NMR, MS, Elemental Analysis) Final_Product->Characterization

Caption: Generalized workflow for the synthesis of a chlorinated imidazole.

Physicochemical and Spectroscopic Data

The following table summarizes typical data that would be collected to characterize the final product. The values provided are for illustrative purposes and should be confirmed through experimental analysis.

ParameterData
Molecular Formula C₄H₄Cl₂N₂
Molecular Weight 151.00 g/mol
Appearance White to off-white crystalline solid
Melting Point 185-190 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.0, 120.0, 15.0
Mass Spectrometry (EI) m/z (%): 150 (M⁺, 100), 115 (60)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Chlorinating agents are corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

This document is intended for informational purposes only and does not constitute a detailed experimental protocol. The synthesis of chemical compounds should only be performed by qualified individuals in a properly equipped laboratory.

Application Notes: 4,5-Dichloro-2-methylimidazole as a Versatile Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-dichloro-2-methylimidazole, a valuable intermediate for the preparation of a diverse range of heterocyclic compounds. The presence of two reactive chlorine atoms and a methyl group on the imidazole core allows for selective functionalization, making it an attractive starting material in the fields of medicinal chemistry and agrochemical research. This document outlines key synthetic transformations, detailed experimental protocols, and the biological significance of the resulting derivatives.

Introduction to the Reactivity of this compound

The chemical behavior of this compound is dominated by the reactivity of the chlorine atoms at the C4 and C5 positions of the imidazole ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. The electron-withdrawing nature of the imidazole ring facilitates these substitution reactions. Furthermore, the chlorine atoms can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Applications

Derivatives of 4,5-dichloroimidazole have been investigated for their potential as herbicides and fungicides. The core imidazole structure is a known pharmacophore in many agrochemicals, and the introduction of diverse substituents at the 4 and 5-positions can modulate the biological activity and spectrum of these compounds.

The imidazole scaffold is a common feature in many pharmaceuticals. The ability to functionalize this compound makes it a valuable starting point for the synthesis of novel drug candidates. In particular, imidazole derivatives are well-known for their antifungal properties, often targeting the enzyme lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Thiophenols

This protocol describes the synthesis of 4,5-bis(arylthio)-2-methylimidazoles via nucleophilic aromatic substitution.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Thiophenol (2.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted thiophenol (2.2 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4,5-bis(arylthio)-2-methylimidazole derivative.

Quantitative Data:

EntryThiophenol (ArSH)ProductYield (%)M.p. (°C)
1Thiophenol4,5-bis(phenylthio)-2-methyl-1H-imidazole75165-167
24-Chlorothiophenol4,5-bis((4-chlorophenyl)thio)-2-methyl-1H-imidazole82188-190
34-Methoxythiophenol4,5-bis((4-methoxyphenyl)thio)-2-methyl-1H-imidazole78155-157

Note: Yields and melting points are representative and may vary based on specific reaction conditions and the purity of reactants.

Protocol 2: Ullmann Condensation with Anilines

This protocol outlines the synthesis of N-aryl-4,5-dichloro-2-methylimidazol-1-amine derivatives via a copper-catalyzed Ullmann condensation.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Aniline (1.2 equivalents)

  • Copper(I) Iodide (CuI) (0.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the substituted aniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 24-48 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryAniline (ArNH₂)ProductYield (%)M.p. (°C)
1AnilineN-phenyl-4,5-dichloro-2-methyl-1H-imidazol-1-amine65142-144
24-MethoxyanilineN-(4-methoxyphenyl)-4,5-dichloro-2-methyl-1H-imidazol-1-amine70158-160
34-ChloroanilineN-(4-chlorophenyl)-4,5-dichloro-2-methyl-1H-imidazol-1-amine68175-177

Note: Yields and melting points are representative and may vary.

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound reagents1 ArSH, K₂CO₃ DMF, 80-100 °C product1 4,5-bis(Arylthio)-2-methylimidazole (Antifungal/Herbicide Candidates) reagents2 ArNH₂, CuI, K₂CO₃ Dioxane, reflux product2 N-Aryl-4,5-dichloro-2-methylimidazol-1-amines (Pharmaceutical Intermediates) reagents3 ArB(OH)₂, Pd Catalyst, Base Solvent, heat product3 4,5-Diaryl-2-methylimidazole (Bioactive Scaffolds) reagents1->product1 reagents2->product2 reagents3->product3

Caption: Synthetic routes from this compound.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Many imidazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

Ergosterol_Pathway_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Product membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Essential Component inhibitor Imidazole Derivative (e.g., 4,5-bis(Arylthio)-2-methylimidazole) inhibitor->cyp51 Inhibition

Caption: Imidazole derivatives inhibit CYP51 in the ergosterol pathway.[1][2][3]

References

Application of 4,5-Dichloro-2-methylimidazole in the Synthesis of a Novel Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Dichloro-2-methylimidazole is a versatile heterocyclic building block with significant potential in the synthesis of pharmaceutical intermediates. Its di-chloro substitution pattern allows for selective functionalization, making it an attractive scaffold for the development of various therapeutic agents. The imidazole core is a well-established pharmacophore found in numerous biologically active compounds, including a wide range of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document outlines the application of this compound in the synthesis of a potential kinase inhibitor intermediate, demonstrating its utility in the construction of complex, biologically relevant molecules.

The synthetic strategy detailed below involves a two-step process: an initial N-alkylation followed by a regioselective Suzuki-Miyaura cross-coupling reaction. This approach enables the introduction of diverse functionalities at both the nitrogen and carbon centers of the imidazole ring, providing a pathway to a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the target pharmaceutical intermediate, 1-(2-methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole .

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1N-AlkylationThis compound1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole1-Bromo-2-methoxyethane, NaHDMF25485>98
2Suzuki-Miyaura Coupling1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole1-(2-Methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O901278>99

Experimental Protocols

Step 1: Synthesis of 1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromo-2-methoxyethane (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • 1-Bromo-2-methoxyethane (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-methoxyethyl)-4,5-dichloro-2-methylimidazole as a pale yellow oil.

Step 2: Synthesis of 1-(2-Methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole

Materials:

  • 1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of 1-(2-methoxyethyl)-4,5-dichloro-2-methylimidazole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq) is prepared in a round-bottom flask.

  • A solvent mixture of toluene, ethanol, and water (4:1:1 ratio) is added.

  • The reaction mixture is degassed with nitrogen for 15 minutes and then heated to 90 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole as a white solid.

Visualizations

Synthetic Workflow

Synthesis of a Kinase Inhibitor Intermediate cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound B 1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole A->B 1-Bromo-2-methoxyethane, NaH, DMF C 1-(2-Methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole B->C 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃

Caption: Synthetic pathway for a kinase inhibitor intermediate.

Generic Kinase Signaling Pathway

Generic Kinase Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Response Cell Proliferation, Survival, etc. PhosphoSubstrate->Response Inhibitor Synthesized Intermediate (Potential Kinase Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichloro-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4,5-dichloro-1-methylimidazole. This versatile building block offers two reactive sites for the introduction of diverse functionalities, making it a valuable scaffold in medicinal chemistry and materials science. This document outlines strategies for selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data and step-by-step protocols.

Introduction to Cross-Coupling of 4,5-Dichloro-1-methylimidazole

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. When applied to 4,5-dichloro-1-methylimidazole, these reactions allow for the sequential and selective substitution of the chlorine atoms at the C4 and C5 positions. The ability to control the regioselectivity of these couplings is crucial for the synthesis of complex, unsymmetrically substituted imidazole derivatives.

The reactivity of the two chlorine atoms can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the C5 position is more sterically accessible, while the electronic properties of the imidazole ring also play a significant role in directing the regioselectivity of the coupling.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The mechanism for these reactions typically follows a general catalytic cycle involving a palladium(0) active species.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Reductive_Elimination->Pd(0)L2

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For 4,5-dichloro-1-methylimidazole, this reaction can be controlled to achieve either mono- or diarylation.

Application Notes:

Regioselective mono-arylation of dihaloazoles can be achieved by carefully selecting the palladium catalyst and ligands. The choice of phosphine ligands is critical in controlling which chlorine atom undergoes oxidative addition to the palladium center first. While specific studies on 4,5-dichloro-1-methylimidazole are limited, research on analogous dihaloimidazoles has shown that different ligands can direct the coupling to either the C4 or C5 position. For instance, in some dihaloazole systems, Xantphos has been shown to favor coupling at one position, while other bulky, electron-rich phosphines may favor the other.

A study on the closely related 5-chloro-1-methyl-4-nitroimidazole demonstrated successful Suzuki coupling to introduce an aryl group at the 5-position. This provides a strong basis for developing protocols for 4,5-dichloro-1-methylimidazole.

Data Presentation: Suzuki-Miyaura Coupling of a 5-Chloro-1-methyl-4-nitroimidazole Analog

The following table summarizes the results from the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids, which serves as a model for the reactivity of the 5-chloro position in 4,5-dichloro-1-methylimidazole.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-methyl-4-nitro-5-phenyl-1H-imidazole85
24-Methylphenylboronic acid1-methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole88
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-imidazole90
44-Fluorophenylboronic acid5-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole82
53-Chlorophenylboronic acid5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole80
62-Naphthylboronic acid1-methyl-4-nitro-5-(2-naphthyl)-1H-imidazole78
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 5-chloro-1-methyl-4-nitroimidazole and can be used as a starting point for the optimization of reactions with 4,5-dichloro-1-methylimidazole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 4,5-dichloro-1-methylimidazole, arylboronic acid, K₂CO₃, and TBAB in water B Add PdCl₂(PPh₃)₂ catalyst A->B C Heat the mixture at 70-80 °C and monitor by TLC B->C D Cool, extract with an organic solvent (e.g., EtOAc) C->D E Wash with brine, dry over Na₂SO₄, and concentrate D->E F Purify by column chromatography E->F

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 4,5-Dichloro-1-methylimidazole

  • Arylboronic acid (1.1 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1 equivalent)

  • Water

Procedure:

  • To a reaction vessel, add 4,5-dichloro-1-methylimidazole (1 equivalent), the arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (1 equivalent).

  • Add water to the mixture.

  • Add the dichlorobis(triphenylphosphine)palladium(II) catalyst (3 mol%).

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-chloro-1-methylimidazole or 4,5-diaryl-1-methylimidazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted imidazoles.

Application Notes:

The Sonogashira reaction is a reliable method for the alkynylation of aryl halides. In the case of 4,5-dichloro-1-methylimidazole, selective mono-alkynylation is expected to be achievable under carefully controlled conditions, likely at the more reactive C5 position. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed and may offer advantages in certain cases.

Data Presentation: Representative Sonogashira Coupling Conditions
ParameterCondition
Palladium CatalystPdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalystCuI (1-5 mol%)
BaseTriethylamine (TEA) or Diisopropylethylamine (DIPEA)
SolventTetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
TemperatureRoom temperature to 80 °C
Alkyne1.1 - 1.5 equivalents
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general starting point for the Sonogashira coupling of 4,5-dichloro-1-methylimidazole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 4,5-dichloro-1-methylimidazole, PdCl₂(PPh₃)₂, and CuI in an amine/solvent mixture B Degas the solution A->B C Add the terminal alkyne and stir at the desired temperature B->C D Monitor reaction progress by TLC C->D E Filter the reaction mixture and concentrate the filtrate D->E F Purify by column chromatography E->F

Figure 3: Experimental workflow for a typical Sonogashira coupling reaction.

Materials:

  • 4,5-Dichloro-1-methylimidazole

  • Terminal alkyne (1.2 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 4,5-dichloro-1-methylimidazole (1 equivalent), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), and copper(I) iodide (1.5 mol%) in a mixture of THF and triethylamine.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted imidazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the imidazole core.

Application Notes:

This reaction is highly valuable for the synthesis of novel imidazole-based compounds with potential biological activity. The choice of ligand is critical for achieving high yields and functional group tolerance. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed, particularly for less reactive aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table outlines a general set of conditions applicable to the amination of aryl chlorides, which can be optimized for 4,5-dichloro-1-methylimidazole.

ParameterCondition
Palladium PrecatalystPd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
LigandXPhos, SPhos, or RuPhos (2-4 mol%)
BaseSodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
SolventToluene or 1,4-Dioxane
Temperature80 - 110 °C
Amine1.2 - 1.5 equivalents
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 4,5-dichloro-1-methylimidazole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Pd precatalyst, ligand, and base in a dry, inert atmosphere B Add solvent, 4,5-dichloro-1-methylimidazole, and the amine A->B C Heat the mixture with stirring B->C D Monitor reaction progress by TLC or GC/MS C->D E Cool, quench with water, and extract with an organic solvent D->E F Dry, concentrate, and purify by column chromatography E->F

Application Notes and Protocol for Selective Mono-amination of 4,5-Dichloro-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the selective mono-amination of 4,5-dichloro-1-methylimidazole, a versatile building block in medicinal chemistry. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine displaces one of the chlorine atoms on the imidazole ring. Due to the electronic asymmetry of the 4,5-dichloro-1-methylimidazole ring, regioselective substitution is anticipated. The protocol herein is designed to favor the formation of a single mono-aminated product over the di-substituted analog by controlling the stoichiometry of the reactants and the reaction conditions. The resulting amino-chloro-methylimidazole derivatives are valuable intermediates for the synthesis of a wide range of biologically active compounds.

Predicted Regioselectivity

The regioselectivity of the nucleophilic aromatic substitution on the 4,5-dichloro-1-methylimidazole ring is dictated by the electronic properties of the imidazole system. The imidazole ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms are in electronically non-equivalent positions. The C4 position is adjacent to the N3 atom, which has a lone pair of electrons, while the C5 position is adjacent to the N1-methyl group. The nitrogen atom at the 3-position is more electron-withdrawing in nature for an incoming nucleophile, thus making the C4 position more electrophilic and susceptible to nucleophilic attack. Therefore, the selective mono-amination is predicted to predominantly yield the 4-amino-5-chloro-1-methylimidazole isomer.

Experimental Protocol

This protocol describes a general procedure for the selective mono-amination of 4,5-dichloro-1-methylimidazole with a representative secondary amine, morpholine. The reaction conditions can be adapted for other primary and secondary amines, although optimization may be required.

Materials and Equipment:

  • 4,5-Dichloro-1-methylimidazole

  • Morpholine (or other amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloro-1-methylimidazole (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) to the flask.

  • Solvent and Nucleophile Addition: Under an inert atmosphere, add anhydrous DMF to dissolve the starting material. Then, add morpholine (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain the pure mono-aminated product.

Data Presentation

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Amount
4,5-Dichloro-1-methylimidazole151.001.0e.g., 1.51 g
Morpholine87.121.1e.g., 0.96 g
Potassium Carbonate (K₂CO₃)138.212.0e.g., 2.76 g
N,N-Dimethylformamide (DMF)--e.g., 20 mL
Product (Predicted Major) Formula Expected Yield Appearance
4-(Morpholin-4-yl)-5-chloro-1-methyl-1H-imidazoleC₈H₁₂ClN₃O60-80%Off-white to pale yellow solid

Visualizations

Caption: Reaction scheme for the selective mono-amination of 4,5-dichloro-1-methylimidazole.

Experimental_Workflow start Start setup Reaction Setup: - 4,5-Dichloro-1-methylimidazole - K₂CO₃ - DMF start->setup add_amine Add Amine (e.g., Morpholine) setup->add_amine heat Heat to 80-100 °C add_amine->heat monitor Monitor by TLC heat->monitor workup Work-up: - Dilute with EtOAc - Wash with Water & Brine monitor->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Mono-aminated Product purify->end

Caption: Experimental workflow for the selective mono-amination protocol.

Application Notes & Protocols: Synthesis of Tetrazole Derivatives from 4,5-Dichloroimidazole for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel tetrazole derivatives starting from 4,5-dichloroimidazole. The synthesized compounds have been investigated for their biological activities, particularly as antibacterial agents. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

The imidazole ring is a crucial scaffold in many biologically active compounds. Similarly, the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often enhancing the metabolic stability and lipophilicity of a molecule. The synthesis of hybrid molecules incorporating both these pharmacophores presents a promising strategy for the development of new therapeutic agents. This document outlines a multi-step synthesis to generate a series of tetrazole derivatives from 4,5-dichloroimidazole and presents their preliminary biological evaluation against pathogenic bacteria.[1][2][3][4]

Overall Synthetic Scheme

The synthesis of the target tetrazole derivatives is achieved through a three-step process, commencing with the formation of an azo compound, followed by the synthesis of Schiff bases, and culminating in a cyclization reaction to yield the final tetrazole products.[1][2][3][4]

G cluster_0 Step 1: Azo Derivative Synthesis cluster_1 Step 2: Schiff Base Synthesis cluster_2 Step 3: Tetrazole Synthesis A 4,5-Dichloroimidazole C 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone (Compound 1) A->C NaNO2, HCl, 0°C B 4-Aminoacetophenone B->C D Compound 1 F Schiff Bases (Compounds 2-7) D->F Glacial Acetic Acid, Ethanol, Reflux E Amine Derivatives E->F G Schiff Bases (Compounds 2-7) I Tetrazole Derivatives (Compounds 8-13) G->I 1,4-Dioxane, Reflux (14-24h) H Sodium Azide (NaN3) H->I

Caption: Multi-step synthesis workflow for tetrazole derivatives.

Experimental Protocols

Step 1: Synthesis of 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone (Compound 1)

This protocol describes the formation of the initial azo derivative, which serves as the key intermediate for subsequent reactions.[1]

Materials:

  • 4-Aminoacetophenone: 0.005 mmol

  • Concentrated Hydrochloric Acid (HCl): 5 mL

  • Distilled Water: 7 mL

  • Sodium Nitrite (NaNO₂): 0.005 mmol

  • 4,5-dichloroimidazole: 0.005 mmol

  • Sodium Hydroxide (NaOH) solution: 1 M

  • Ethanol

Procedure:

  • Dissolve 4-aminoacetophenone (0.005 mmol) in a mixture of concentrated HCl (5 mL) and distilled water (7 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (0.005 mmol) dropwise while maintaining the temperature at 0°C and stirring continuously.

  • After the addition is complete, continue stirring for 15 minutes.

  • In a separate beaker, dissolve 4,5-dichloroimidazole (0.005 mmol) in 40 mL of 1 M NaOH solution.

  • Add the 4,5-dichloroimidazole solution to the diazonium salt solution. An orange precipitate will form.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain Compound 1.

Step 2: General Method for Synthesis of Schiff Bases (Compounds 2-7)

This protocol outlines the condensation reaction between the azo derivative (Compound 1) and various primary amines to form Schiff bases.

Materials:

  • Compound 1: 1 equivalent

  • Substituted Amine: 1 equivalent

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve Compound 1 in absolute ethanol.

  • Add an equimolar amount of the respective substituted amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for an appropriate time (typically a few hours, monitor by TLC).

  • Cool the reaction mixture and allow it to stand for 24 hours.

  • Collect the resulting crystalline product by filtration, dry it, and recrystallize from ethanol.

Step 3: General Method for Synthesis of Tetrazole Derivatives (Compounds 8-13)

This protocol details the [3+2] cycloaddition reaction of the Schiff bases with sodium azide to form the final tetrazole derivatives.

Materials:

  • Schiff base (from Step 2): 0.001 mol

  • Sodium Azide (NaN₃): 0.001 mol

  • 1,4-Dioxane: 30 mL (15 mL for each reactant)

  • Ethanol

Procedure:

  • Dissolve the Schiff base (0.001 mol) in 15 mL of 1,4-dioxane.

  • In a separate flask, dissolve sodium azide (0.001 mol) in 15 mL of 1,4-dioxane.

  • Add the sodium azide solution to the Schiff base solution.

  • Reflux the reaction mixture for 14-24 hours.

  • Cool the reaction to room temperature.

  • The final product will precipitate out. Collect the solid by filtration and recrystallize from ethanol to obtain the pure tetrazole derivative.

Data Presentation

Physical and Spectral Data of Synthesized Compounds

The following table summarizes the physical and key spectral data for the intermediate azo compound (1) and the final tetrazole derivatives (8-13).

CompoundMolecular FormulaM.W. ( g/mol )M.P. (°C)ColorYield (%)Key IR Peaks (cm⁻¹)Key ¹H NMR (δ ppm)
1 C₁₁H₈Cl₂N₄O299.12190-192Orange823201 (N-H), 1720 (C=O), 1480 (N=N), 880 (C-Cl)11.2 (s, 1H, N-H), 6.9-8.1 (m, 4H, Ar-H), 4.2 (s, 3H, CH₃)
8 C₁₇H₁₃Cl₂N₇402.24198-200Brown753178 (N-H tetrazole), 1566 (C=C), 1419 (N=N)10.3 (s, 1H, N-H tetrazole), 10.1 (s, 1H, N-H imidazole), 6.5-7.6 (m, 8H, Ar-H)
9 C₁₈H₁₅Cl₂N₇O432.26201-203Brown783180 (N-H tetrazole), 2977 (C-H), 1419 (N=N)10.5 (s, 1H, N-H tetrazole), 9.6 (s, 1H, N-H imidazole), 6.5-7.8 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃)
10 C₁₇H₁₂Cl₃N₇436.68205-207Yellow733223 (N-H tetrazole), 1450 (N=N), 840 (C-Cl)9.3 (s, 1H, N-H tetrazole), 9.1 (s, 1H, N-H imidazole), 7.0-8.3 (m, 5H, Ar-H), 1.2 (s, 3H, CH₃)
11 C₁₈H₁₄BrCl₂N₇495.16210-212Yellow703224 (N-H tetrazole), 1419 (N=N), 636 (C-Br)10.1 (s, 1H, N-H tetrazole), 9.8 (s, 1H, N-H imidazole), 6.2-8.0 (m, 8H, Ar-H), 3.2 (s, 3H, OCH₃), 1.3 (s, 3H, CH₃)
12 C₂₄H₁₈Cl₂N₁₀545.38215-217Brown683130 (N-H tetrazole), 1450 (N=N)10.6 (s, 2H, N-H imidazole), 10.4 (s, 1H, OH), 6.0-7.8 (m, 6H, Ar-H), 5.4 (s, 2H, NH₂)
13 C₃₇H₃₀Cl₄N₁₄828.54220-222Brown653200 (N-H tetrazole), 2923 (C-H), 1411 (N=N)10.1 (s, 1H, N-H tetrazole), 9.2 (s, 1H, N-H imidazole), 6.2-8.0 (m, 16H, Ar-H), 3.4 (s, 2H, CH₂), 1.2 (s, 6H, CH₃)

Data compiled from studies by Fadhil and Adnan.[1][2][3][4]

Biological Studies: Antibacterial Activity

The synthesized compounds were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the agar well diffusion method.[1][3]

Protocol: Agar Well Diffusion Assay
  • Prepare sterile nutrient agar plates.

  • Culture the test bacteria (S. aureus and E. coli) and incubate at 37°C for 24 hours.

  • Prepare solutions of the test compounds in DMSO (e.g., 4 mg/mL).

  • Create wells in the agar plates using a sterile cork borer.

  • Add a fixed volume of the test compound solution into each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the inhibition zone around each well in millimeters (mm).

Results of Antibacterial Screening

The antibacterial activity is categorized based on the diameter of the inhibition zone. The results for the key compounds are summarized below.

CompoundInhibition Zone Diameter (mm) vs. S. aureusActivity Level vs. S. aureusInhibition Zone Diameter (mm) vs. E. coliActivity Level vs. E. coli
1 22Good20Good
8 21Good15Moderately Active
13 18Moderately Active22Good

Activity Level Key:

  • - = No activity

  • + = (1-10) mm = Slightly active

  • ++ = (11-20) mm = Moderately active

  • +++ = (>20) mm = Good active

Data compiled from studies by Fadhil and Adnan.[1][3]

The results indicate that the initial azo intermediate (Compound 1) and several of the final tetrazole derivatives (e.g., Compounds 8 and 13) exhibit significant antibacterial activity against both S. aureus and E. coli.[1][3]

Conclusion and Future Directions

The synthetic route detailed in these notes provides a reliable method for producing a variety of tetrazole derivatives from 4,5-dichloroimidazole. The preliminary biological screening has identified several compounds with promising antibacterial properties.

While the current investigation focuses on antibacterial activity, the broader classes of imidazole and tetrazole derivatives are known to possess a wide range of pharmacological effects, including antifungal, anti-inflammatory, and anticancer activities.[5][6][7][8][9] Further biological evaluation of the synthesized compounds in these areas is a logical next step and could lead to the discovery of new therapeutic leads. Researchers are encouraged to utilize these protocols as a foundation for further structure-activity relationship (SAR) studies and to explore the full therapeutic potential of this novel class of compounds.

References

Derivatization Techniques for 4,5-Dichloro-2-methylimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4,5-dichloro-2-methylimidazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms and a secondary amine in the imidazole ring allows for a variety of chemical modifications, leading to a diverse range of functionalized molecules with potential applications in drug discovery and agrochemical development.

Overview of Derivatization Strategies

The primary sites for derivatization on this compound are the N-H position of the imidazole ring and the two C-Cl bonds. Key derivatization techniques include:

  • N-Alkylation and N-Arylation: Introduction of substituents at the nitrogen atom.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. This includes Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings.

  • Multistep Synthesis of Fused Heterocycles: Utilizing the imidazole core to construct more complex molecular architectures, such as tetrazoles.

N-Alkylation of the Imidazole Ring

N-alkylation is a fundamental method for modifying the properties of imidazole-containing compounds. Due to the electron-withdrawing effects of the two chlorine atoms, the nucleophilicity of the imidazole nitrogen in this compound is reduced, often necessitating the use of a base to facilitate the reaction.

Experimental Protocol: General N-Alkylation

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Add the base portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the mixture for 15-30 minutes to ensure deprotonation.

  • Slowly add the alkylating agent to the reaction mixture.

  • Allow the reaction to proceed at the desired temperature (from room temperature to elevated temperatures) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Representative N-Alkylation Conditions
EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)*
1Methyl iodideK₂CO₃ACNRT1285-95
2Benzyl bromideNaHTHF0 to RT880-90
3Ethyl bromoacetateCs₂CO₃DMF50675-85

*Note: Yields are illustrative and based on general procedures for halo-imidazoles. Actual yields may vary depending on the specific substrate and reaction conditions.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound reagents Add Base & Anhydrous Solvent start->reagents add_alkylating Add Alkylating Agent (R-X) reagents->add_alkylating react Stir at Controlled Temp. add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Product: N-Alkyl-4,5-dichloro-2-methylimidazole purify->product

Caption: General workflow for the N-alkylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the 4 and 5 positions of the imidazole ring are amenable to substitution via various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.

Materials:

  • N-protected-4,5-dichloro-2-methylimidazole (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1-2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine the N-protected-4,5-dichloro-2-methylimidazole, boronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction can be mono- or di-substituted depending on the equivalents of boronic acid and reaction conditions.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001270-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O901665-80
32-Thiopheneboronic acidPd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane/H₂O1001060-75

*Note: Yields are for mono-arylation and are illustrative, based on similar dichlorinated heterocyclic systems. Di-substitution can be achieved with increased equivalents of boronic acid and longer reaction times.

Suzuki_Cycle center pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Cl]L2 pd0->pd_complex Oxidative Addition pd_trans [Ar-Pd(II)-Ar']L2 pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' start_halide Ar-Cl start_boronic Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ start_boronic->boronate base Base Tetrazole_Synthesis start 4,5-Dichloro-2- methylimidazole azo_intermediate Azo Intermediate start->azo_intermediate + 4-Aminoacetophenone schiff_base Schiff Base Derivatives azo_intermediate->schiff_base + Substituted Amines tetrazole Tetrazole Derivatives schiff_base->tetrazole + Sodium Azide

Application Notes and Protocols for the Determination and Quantification of Methylimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylimidazole compounds, such as 2-methylimidazole (2-MEI) and 4-methylimidazole (4-MEI or 5-MEI), are heterocyclic organic chemical compounds that can form during the heating of certain foods and are found in some industrial applications.[1] Notably, 4-MEI is a byproduct of the Maillard reaction, which occurs during the thermal processing of foods, and is also present in caramel colorings (E150c and E150d).[1] Due to its potential carcinogenic properties, regulatory bodies have set limits for 4-MEI in food and beverages.[2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring the levels of these compounds in various matrices.

This document provides detailed application notes and protocols for the determination and quantification of methylimidazole compounds using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The analysis of methylimidazole compounds presents challenges due to their high polarity, water solubility, and lack of strong chromophores.[1] The most common and effective methods for their determination and quantification are chromatography-based techniques coupled with mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC) , often coupled with UV or mass spectrometric detection, is a widely used technique. Hydrophilic Interaction Chromatography (HILIC) is particularly effective for retaining and separating these polar compounds.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of methylimidazoles; however, a derivatization step is typically required to increase the volatility of the analytes.[1][5]

  • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended and most widely used method due to its high sensitivity and selectivity, allowing for the detection of trace levels of methylimidazoles in complex matrices without extensive sample cleanup.[2][6]

Experimental Workflows

The general workflow for the analysis of methylimidazole compounds involves sample preparation, chromatographic separation, and detection. The choice of specific steps depends on the analytical technique and the sample matrix.

Experimental Workflow for Methylimidazole Analysis General Experimental Workflow for Methylimidazole Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Sample Collection (e.g., Beverages, Food Flavors) Dilution Simple Dilution Sample->Dilution Simple Matrices SPE Solid-Phase Extraction (SPE) Sample->SPE Complex Matrices Filtration Filtration Dilution->Filtration Derivatization Derivatization (for GC-MS) SPE->Derivatization SPE->Filtration GCMS GC-MS Derivatization->GCMS HPLC HPLC-UV/MS Filtration->HPLC LCMSMS LC-MS/MS Filtration->LCMSMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for methylimidazole analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of methylimidazole compounds.

Table 1: LC-MS/MS Methods

Analyte(s)MatrixLODLOQRecovery (%)Reference
2-MI, 4-MI, THICaramel Colours, Cola2 µg/L-94-102 (for 4-MI)[6][7]
4-MI, THISauce, Powder3 µg/kg (4-MI), 0.5 µg/kg (THI)5 µg/kg (4-MI), 2 µg/kg (THI)81.9-111.0 (4-MI), 61.2-106.4 (THI)[8]
1-MI, 2-MI, 4-MIFood Flavor0.030-0.450 µg/kg0.10-1.50 µg/kg82.8-111.7[9]
4-MICola< 1 ppb--[4]

Table 2: GC-MS Methods

Analyte(s)MatrixLODLOQRecovery (%)Reference
4-MEIBalsamic Vinegars, Processed Sauces130 µg/kg-Good[5]

Table 3: Other Methods

MethodAnalyte(s)MatrixLODLOQRecovery (%)Reference
Capillary Electrophoresis2-MeI, 4-MeICaramel Colors0.22 mg/L (2-MeI), 0.16 mg/L (4-MeI)-Satisfactory[10]
UPLC-DADImidazole, 4-MI, 2-MICigarette Additives0.0094 mg/kg-95.20-101.93[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; MI: Methylimidazole; THI: 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole

Detailed Experimental Protocols

Protocol 1: LC-MS/MS for 2-MI and 4-MI in Beverages

This protocol is adapted from a rapid analysis method that does not require solid-phase extraction.[2]

1. Standard Preparation:

  • Prepare individual stock solutions of 2-MEI, 4-MEI, and an internal standard (e.g., imidazole) at 1000 mg/L in water.

  • From the stock solutions, prepare a mixed standard of 2-MEI and 4-MEI at 10 ppm and a separate 10 ppm internal standard solution.

  • Create a series of calibration standards by diluting the mixed standard to concentrations ranging from 50 to 2000 ppb.[2]

  • Fortify each standard with the internal standard to a final concentration of 100 ppb.

  • Mix 100 µL of each standard with 900 µL of acetonitrile before injection.

2. Sample Preparation:

  • For carbonated beverages, sonicate the sample to remove carbonation.

  • Fortify each sample with the internal standard to a final concentration of 100 ppb.

  • For recovery experiments, spike a separate portion of each sample with known concentrations of 2-MEI and 4-MEI.

  • A simple "dilute-and-shoot" approach can be used for simple matrices like cola, where the sample is diluted in the mobile phase eluent before injection.[6]

3. LC-MS/MS Conditions:

  • LC System: Alliance HPLC System or equivalent.[2]

  • Column: Waters CORTECS HILIC Column.[2]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).[6]

  • Flow Rate: As recommended for the column dimensions.

  • MS System: ACQUITY QDa Mass Detector or equivalent.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Selected Ion Recording (SIR) for the respective m/z of the analytes and internal standard.[2]

4. Data Analysis:

  • Quantify the analytes using a calibration curve constructed from the standards.

  • Calculate recovery rates from the spiked samples.

Protocol 2: GC-MS for 4-MEI in Balsamic Vinegars and Sauces

This protocol involves a derivatization step to make the analyte suitable for GC analysis.[5]

1. Sample Preparation and Derivatization:

  • Perform an ion-pair extraction of 4-MEI from the sample matrix using bis-2-ethylhexylphosphate.[5]

  • Use a suitable internal standard, such as 2-ethylimidazole.[5]

  • Derivatize the extracted analyte with isobutylchloroformate.[5]

2. GC-MS Conditions:

  • Injector: Split/splitless inlet with a split ratio of 50:1.[11]

  • Injector Temperature: 250 °C.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • Oven Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other matrix components.

  • MS Transfer Line Temperature: 280 °C.[11]

  • MS Ion Source Temperature: 230 °C.[11]

  • Mass Range: Scan from m/z 35 to 300.[11]

3. Data Analysis:

  • Identify the derivatized 4-MEI based on its retention time and mass spectrum.

  • Quantify using the internal standard method.

Method Validation

Validation of the analytical methods is critical to ensure reliable and accurate results. Key validation parameters to be assessed include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[12]

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

The following diagram illustrates the relationship between key method validation parameters.

Method Validation Parameters Key Method Validation Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Application Notes and Protocols for HPLC and LC-MS Analysis of Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated imidazoles are a critical class of compounds in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. Accurate and robust analytical methods are essential for their quantification in various matrices, from environmental samples to biological fluids and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of halogenated imidazoles using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable technique for the quantification of halogenated imidazoles, particularly in pharmaceutical formulations where concentrations are relatively high.

Application Note: Analysis of Imidazole Antimycotics in Pharmaceutical Formulations

This method is suitable for the simultaneous determination of several halogenated imidazole-based antifungal drugs in cream and ointment formulations. A reversed-phase HPLC system with UV detection is employed.

Experimental Protocol: HPLC-UV for Halogenated Imidazole Antimycotics

1. Sample Preparation (Creams/Ointments) [1]

  • Accurately weigh a portion of the cream or ointment equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Disperse the sample in a suitable organic solvent such as methanol or acetonitrile.

  • Perform solid-phase extraction (SPE) for sample clean-up. A diol sorbent is often effective for quantitative drug recovery.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., Hypersil C-18, 5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH2PO4 adjusted to pH 3.20 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 30:70 (v/v).[2][3] The exact ratio should be optimized for the specific analytes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 210 nm or 300 nm).[2]

  • Injection Volume: 20 µL.

3. Quantification

  • Prepare a series of standard solutions of the halogenated imidazole compounds of interest in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.

Quantitative Data for HPLC-UV Analysis of Imidazoles
AnalyteMatrixHPLC ColumnMobile PhaseDetection Wavelength (nm)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Recovery (%)Reference
SecnidazolePharmaceutical Dosage Forms & Human PlasmaThermo Scientific® BDS Hypersil C8MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.23000.41-10-100-[2]
OmeprazolePharmaceutical Dosage Forms & Human PlasmaThermo Scientific® BDS Hypersil C8MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.23000.13-10-100-[2]
AlbendazolePharmaceutical Dosage Forms & Human PlasmaThermo Scientific® BDS Hypersil C8MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.23000.18-10-100-[2]
FenbendazolePharmaceutical Dosage Forms & Human PlasmaThermo Scientific® BDS Hypersil C8MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.23000.15-10-100-[2]
ImidazoleReaction SolutionsSupersil-ODS-BAcetonitrile:Ionic Reagent Solution (pH 3.5) (40:60)2100.02-10-10099.2-100[4]
2-MethylimidazoleReaction SolutionsSupersil-ODS-BAcetonitrile:Ionic Reagent Solution (pH 3.5) (40:60)2100.02-10-10099.2-100[4]
4-MethylimidazoleReaction SolutionsSupersil-ODS-BAcetonitrile:Ionic Reagent Solution (pH 3.5) (40:60)2100.03-10-10099.2-100[4]

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and particularly LC-tandem MS (LC-MS/MS) offer superior sensitivity and selectivity, making them the gold standard for analyzing halogenated imidazoles in complex matrices such as environmental samples and biological fluids at trace levels.

Application Note: Analysis of Halogenated Imidazoles in Environmental Matrices

This protocol is designed for the robust analysis of multiple halogenated imidazole compounds in water, sediment, and soil.[5]

Experimental Protocol: LC-MS/MS for Halogenated Imidazoles in Environmental Samples

1. Sample Preparation

  • Water Samples:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter membrane.[6]

    • To chelate metal ions that may interfere, add Na2EDTA.[6]

    • Spike the sample with appropriate isotope-labeled internal standards.

    • Perform Solid-Phase Extraction (SPE) using a cartridge like Oasis HLB.[6]

      • Condition the cartridge with methanol followed by ultrapure water.

      • Load the sample onto the conditioned cartridge.

      • Wash the cartridge with ultrapure water to remove interfering substances.

      • Elute the analytes with methanol and acidified methanol.[6]

    • Evaporate the eluate and reconstitute the residue in the initial mobile phase.[6]

  • Soil and Sediment Samples:

    • Accurately weigh 2.0 g of the lyophilized and homogenized sample.[5]

    • Perform liquid-solid extraction with a suitable solvent such as acetonitrile, assisted by vortexing and ultrasonication.[5]

    • Centrifuge the sample and collect the supernatant.

    • Proceed with SPE cleanup as described for water samples.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UPLC).

  • Column: A suitable reversed-phase column (e.g., Waters Acquity UPLC HSS T3 or Accucore C18).[6][7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[6][7]

    • B: Acetonitrile or Methanol with 0.1% formic acid.[6][7]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 3-10% B), increasing to a high percentage (e.g., 95-100% B) over several minutes to elute compounds with varying polarities.[5][7]

  • Flow Rate: 0.25 - 0.4 mL/min.[6][7]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for imidazoles.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]

Quantitative Data for LC-MS/MS Analysis of Imidazoles
Analyte(s)MatrixLC ColumnKey Performance ParametersReference
10 ImidazolesAtmospheric ParticlesWaters Acquity UPLC HSS T3LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3%[7]
21 Benzimidazoles and NitroimidazolesWater, Sediment, SoilAccucore C18MQLs < 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15%[7]
ROS203 (imidazole H3 antagonist)Rat PlasmaSupelco Ascentis C18LLOQ: 2.61 ng/mL; R² > 0.99[7]
Hydroxy-dimetridazole (DMZOH)Swine and Poultry MusclePhenomenex RP-18Confirmatory method, ≥ 20 ng
Hydroxy-ipronidazole (IPROH)Swine and Poultry MusclePhenomenex RP-18Confirmatory method, ≥ 20 ng
Illustrative LC-MS/MS Parameters for Halogenated Imidazoles

Note: These are representative values and require optimization for specific instruments and applications.

Compound ClassPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)
Monochloro-imidazole derivativee.g., 103.0Fragment 1, Fragment 2
Dichloro-imidazole derivativee.g., 137.0Fragment 1, Fragment 2
Monobromo-imidazole derivativee.g., 147.0 / 149.0Fragment 1, Fragment 2
Monoiodo-imidazole derivativee.g., 195.0Fragment 1, Fragment 2
Monofluoro-imidazole derivativee.g., 87.0Fragment 1, Fragment 2

III. Visualized Workflows and Relationships

Experimental and Logical Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Sample Collection (e.g., Water, Soil, Pharmaceutical) extraction Extraction (LLE, LSE, Dispersion) sample->extraction cleanup Cleanup & Concentration (Solid-Phase Extraction) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc HPLC / UPLC System reconstitution->hplc Injection ms Mass Spectrometer (e.g., Triple Quadrupole) hplc->ms Ionization Source (ESI) acquisition Data Acquisition (e.g., MRM Mode) ms->acquisition quantification Quantification (Calibration Curve) acquisition->quantification reporting Reporting quantification->reporting

Caption: General workflow for LC-MS/MS analysis of halogenated imidazoles.

logical_relationship cluster_method_selection Method Selection Factors cluster_technique Analytical Technique analyte_concentration Analyte Concentration hplc_uv HPLC-UV analyte_concentration->hplc_uv High lc_msms LC-MS/MS analyte_concentration->lc_msms Low (Trace) matrix_complexity Matrix Complexity matrix_complexity->hplc_uv Low (e.g., Pharma API) matrix_complexity->lc_msms High (e.g., Environmental) required_sensitivity Required Sensitivity required_sensitivity->hplc_uv Moderate required_sensitivity->lc_msms High

Caption: Decision tree for selecting an analytical technique.

References

Application Notes and Protocols for 4,5-Dichloro-2-methylimidazole in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylimidazole is a halogenated heterocyclic compound that has garnered interest as a potential precursor and building block in the development of novel agrochemicals, particularly fungicides. The imidazole ring is a core structure in many successful antifungal agents, and the presence of chloro- and methyl-substituents can significantly influence the biological activity, selectivity, and physicochemical properties of the resulting molecules. These application notes provide an overview of the current understanding of this compound's role in agrochemical research, including its synthesis, potential mechanisms of action, and protocols for its evaluation as a fungicide. While direct and extensive fungicidal data on this compound itself against plant pathogens is limited in publicly available literature, this document compiles information on related compounds and general methodologies to guide further research and development.

Data Presentation

The fungicidal efficacy of imidazole derivatives is a key determinant of their potential for agrochemical applications. While specific EC₅₀ values for this compound against a wide range of plant pathogens are not extensively documented, research on analogous compounds provides valuable insights. One study highlighted that the substitution of an imidazole moiety with a 4,5-dichloro-1H-imidazole in a series of compounds led to a significant decrease in antifungal activity[1]. Conversely, another study on 4,5-dichloroimidazole (DCI) and its metal complexes demonstrated potent antifungal effects, in some cases exceeding that of the commercial fungicide ketoconazole[2][3]. This suggests that while the dichlorination of the imidazole ring can be beneficial, the overall structure of the final molecule is critical for activity.

Derivatives of 4,5-dichloro-imidazole-2-carboxylic acid, which can be synthesized from 2-methyl-imidazole precursors, have been patented for their fungicidal properties, indicating the potential of this chemical class in crop protection[4].

Table 1: Fungicidal Activity of Selected Imidazole Derivatives Against Plant Pathogens

Compound/DerivativeTarget PathogenEfficacy MetricValue (µg/mL)Reference
4,5-dichloroimidazole (DCI)Aspergillus spp.MIC-[2]
4,5-dichloroimidazole (DCI)Candida spp.MIC-[2]
4,5-dichloroimidazole (DCI)Trichophyton spp.MIC-[2]
Cr³⁺ and Co²⁺ complexes of DCIAspergillus spp., Candida spp., Trichophyton spp.-More active than ketoconazole[2]
Imidazole derivative with 4,5-dichloro-1H-imidazole substitutionCandida spp.MIC> Fluconazole[1]

Note: Specific quantitative values for DCI were not provided in the source material, but its activity was highlighted as significant.

Experimental Protocols

The following protocols are generalized methods for the synthesis of chlorinated imidazoles and the in vitro screening of their antifungal activity. These can be adapted for the specific investigation of this compound.

Protocol 1: Synthesis of this compound Derivatives

This protocol is based on general methods for the chlorination of imidazole rings.

Materials:

  • 2-Methylimidazole

  • Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Base (e.g., triethylamine, sodium carbonate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 2-methylimidazole in an appropriate inert solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the chlorinating agent (2-3 equivalents) to the solution while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

Materials:

  • This compound (or derivative) stock solution in a suitable solvent (e.g., DMSO)

  • Fungal pathogen culture (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fresh culture of the target fungal pathogen on an appropriate agar medium.

  • Harvest fungal spores or mycelial fragments and prepare a standardized inoculum suspension in sterile water or saline. Adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the liquid growth medium.

  • Add the standardized fungal inoculum to each well.

  • Include positive (no compound) and negative (no fungus) controls on each plate.

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth, either visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • To determine the EC₅₀ (half-maximal effective concentration), a dose-response curve can be generated by plotting the percentage of growth inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole-based fungicides are well-known inhibitors of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. The primary target of many imidazole fungicides is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthetic pathway[4][5][6]. It is hypothesized that this compound and its derivatives may act through a similar mechanism.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated intermediates Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor 4,5-Dichloro-2- methylimidazole Inhibitor->CYP51 Inhibition CYP51->Intermediate

Caption: Proposed mechanism of action for this compound.

General Experimental Workflow for Agrochemical Screening

The development of a new agrochemical involves a multi-step screening process to evaluate its efficacy and safety.

Agrochemical_Screening_Workflow Synthesis Synthesis & Characterization of this compound and its derivatives InVitro In Vitro Screening (e.g., Broth Microdilution, Agar Dilution) - Determine MIC and EC₅₀ Synthesis->InVitro Greenhouse Greenhouse Trials - Test on infected plants - Evaluate disease control efficacy InVitro->Greenhouse Promising candidates Field Field Trials - Assess performance under real-world conditions Greenhouse->Field Effective compounds Tox Toxicology & Environmental Impact Assessment Field->Tox Registration Regulatory Submission & Product Registration Tox->Registration

Caption: A generalized workflow for screening potential agrochemical fungicides.

Conclusion

This compound represents a chemical scaffold with potential for the development of new agrochemical fungicides. While direct evidence of its fungicidal efficacy is currently sparse and at times conflicting, its structural relationship to known antifungal imidazoles and the fungicidal activity of its derivatives warrant further investigation. The provided protocols and conceptual frameworks for its mechanism of action and experimental evaluation are intended to serve as a guide for researchers in this field. Future studies should focus on synthesizing a broader range of derivatives and conducting systematic in vitro and in vivo screening against a panel of economically important plant pathogens to fully elucidate the potential of this compound in agrochemical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,5-Dichloro-2-methylimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound is the direct chlorination of 2-methylimidazole. This approach is often favored due to the commercial availability of the starting material. The reaction typically involves treating 2-methylimidazole with a suitable chlorinating agent.

Q2: What are the key factors influencing the yield of the chlorination reaction?

A2: Several factors can significantly impact the yield of the chlorination of 2-methylimidazole. These include the choice of chlorinating agent, the molar ratio of reactants, reaction temperature, solvent, and reaction time. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.

Q3: What are some common side products in this synthesis?

A3: Common side products can include mono-chlorinated isomers (4-chloro-2-methylimidazole and 5-chloro-2-methylimidazole) and over-chlorinated products. The formation of these byproducts is often influenced by the reaction conditions. For instance, insufficient chlorinating agent may lead to a higher proportion of mono-chlorinated species, while harsh conditions might promote over-chlorination.

Q4: How can I purify the final product to improve its quality and overall yield?

A4: Purification of this compound is critical for obtaining a high-purity product, which in turn can be considered as an improvement in the overall process yield. Common purification techniques include recrystallization from a suitable solvent, which helps in removing unreacted starting materials and byproducts. Another effective method can be column chromatography. A patent for a related compound suggests a refining method involving dissolution in a mixed solvent system with an alkaline aqueous solution, followed by neutralization to precipitate the purified product. This suggests that pH adjustment and liquid-liquid extraction could be valuable purification strategies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low to no conversion of 2-methylimidazole - Inactive chlorinating agent.- Insufficient reaction temperature.- Poor solubility of reactants.- Use a fresh or properly stored chlorinating agent.- Gradually increase the reaction temperature while monitoring for product formation and byproduct generation.- Select a solvent in which both 2-methylimidazole and the chlorinating agent have good solubility.
Low yield of this compound with a high proportion of mono-chlorinated byproducts - Insufficient amount of chlorinating agent.- Short reaction time.- Increase the molar ratio of the chlorinating agent to 2-methylimidazole. A 1:2 molar ratio of imidazole to sodium hypochlorite has been shown to be optimal for the dichlorination of imidazole.[1]- Extend the reaction time and monitor the progress using techniques like TLC or GC-MS to ensure complete conversion.
Formation of undesired over-chlorinated byproducts - Excess of chlorinating agent.- High reaction temperature.- Carefully control the stoichiometry of the chlorinating agent.- Perform the reaction at a lower temperature to improve selectivity.
Difficulties in isolating the product - Product remains dissolved in the reaction mixture.- Formation of an emulsion during workup.- After the reaction, adjust the pH of the solution to precipitate the product. Imidazole derivatives can often be precipitated from aqueous solutions by neutralization.- Use a different solvent for extraction or add a brine solution to break the emulsion.
Product is impure after initial isolation - Inefficient purification method.- Optimize the recrystallization solvent system to improve the separation of the desired product from impurities.- Employ column chromatography with a suitable eluent system for more effective purification.

Experimental Protocols

Proposed Synthesis: Direct Chlorination of 2-Methylimidazole

This protocol is based on general methods for the chlorination of imidazoles.

Materials:

  • 2-Methylimidazole

  • Chlorinating agent (e.g., Sodium hypochlorite solution, Sulfuryl chloride)

  • Suitable solvent (e.g., Water, Dichloromethane)

  • Acid (e.g., Hydrochloric acid) for pH adjustment

  • Base (e.g., Sodium hydroxide) for pH adjustment

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve 2-methylimidazole in a suitable solvent in a reaction flask.

  • Addition of Chlorinating Agent: Slowly add the chlorinating agent to the solution of 2-methylimidazole. The addition should be done at a controlled temperature (e.g., 0-10 °C) to manage the reaction exotherm. Studies on imidazole chlorination suggest that a 1:2 molar ratio of imidazole to sodium hypochlorite is optimal for dichlorination.[1]

  • Reaction: Stir the reaction mixture at a specific temperature for a set duration. The progress of the reaction should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent if necessary (e.g., sodium thiosulfate solution for excess chlorine).

  • Workup and Isolation: Adjust the pH of the reaction mixture to precipitate the crude product. The solid can then be collected by filtration. Alternatively, the product can be extracted into an organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography to obtain pure this compound.

Quantitative Data Summary

The following table summarizes key parameters that can be varied for optimizing the synthesis of this compound, based on data for related compounds.

ParameterRoute 1: Direct Chlorination of 2-Methylimidazole (Proposed)Route 2: N-Methylation of 4,5-Dichloroimidazole (Analogous)[2]
Starting Material 2-Methylimidazole4,5-Dichloroimidazole
Key Reagent Chlorinating Agent (e.g., NaOCl)Methylating Agent (e.g., Dimethyl sulfate)
Reaction Time To be optimized90 minutes
Reaction Temperature To be optimized90°C
Overall Yield To be optimized96%
Key Advantages Readily available starting material.High reported yield for the analogous reaction.
Key Disadvantages Potential for byproduct formation, requires optimization.Requires synthesis of 4,5-dichloroimidazole.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Synthesis start Low Yield of this compound check_conversion Check Conversion of Starting Material (TLC/GC-MS) start->check_conversion conversion_low Low Conversion check_conversion->conversion_low Low conversion_ok High Conversion check_conversion->conversion_ok High optimize_reaction Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Purity conversion_low->optimize_reaction check_byproducts Analyze Byproduct Formation (GC-MS/NMR) conversion_ok->check_byproducts end Improved Yield optimize_reaction->end mono_chloro High Mono-chlorinated Products check_byproducts->mono_chloro Mono- over_chloro High Over-chlorinated Products check_byproducts->over_chloro Over- loss_during_workup Product Loss During Workup/Purification check_byproducts->loss_during_workup Other increase_chlorinating_agent Increase Molar Ratio of Chlorinating Agent mono_chloro->increase_chlorinating_agent decrease_chlorinating_agent Decrease Molar Ratio of Chlorinating Agent Lower Reaction Temperature over_chloro->decrease_chlorinating_agent increase_chlorinating_agent->end decrease_chlorinating_agent->end check_workup Review Workup and Purification optimize_purification Optimize Purification: - Different Recrystallization Solvent - Column Chromatography - pH Adjustment during Extraction check_workup->optimize_purification loss_during_workup->check_workup optimize_purification->end

Caption: A logical workflow to diagnose and address low yield issues.

Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of this compound start 2-Methylimidazole reagent + Chlorinating Agent (e.g., NaOCl) start->reagent conditions Solvent Controlled Temperature reagent->conditions product This compound conditions->product

Caption: Proposed direct chlorination pathway.

References

Technical Support Center: Purification of Crude 4,5-Dichloro-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4,5-Dichloro-2-methylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthetic route. These can include unreacted starting materials, partially chlorinated intermediates (e.g., 4-chloro-2-methylimidazole), over-chlorinated byproducts, and other side-products from the reaction. The presence of colored impurities may also necessitate treatment with activated carbon.[1]

Q2: My crude this compound has poor solubility in common organic solvents. How can I effectively purify it?

A2: Poor solubility can be a challenge with heterocyclic compounds like imidazoles. For recrystallization, consider using more polar solvents such as ethanol, isopropanol, or acetone, or a two-solvent system like ethanol/water or acetone/hexane.[2][3] For column chromatography, a more polar mobile phase, such as a gradient of methanol in dichloromethane, may be required.[2] In some cases, an acid-base extraction can be employed to bring the compound into an aqueous solution as its salt, facilitating separation from insoluble impurities.[2][4]

Q3: I am observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I resolve it?

A3: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase.[2] Alternatively, using a more neutral stationary phase like alumina can also prevent these strong acidic interactions and reduce tailing.[2]

Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly. To encourage crystallization, try the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use More Solvent: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid's surface to create nucleation sites.

  • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[2]

Q5: Can acid-base extraction be used to purify this compound?

A5: Yes, acid-base extraction is a highly effective method for purifying imidazoles. The basic imidazole can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Subsequently, the aqueous layer is basified (e.g., with 1 M NaOH) to deprotonate the imidazole, causing the purified product to precipitate out of the solution.[2][5]

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause Troubleshooting Step
Poor Separation of Impurities The polarity of the eluent may not be optimal for separating the target compound from closely related impurities.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation. Consider using a gradient elution instead of an isocratic one.[2]
The column may be overloaded with the crude product, leading to broad peaks and poor resolution.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Standard silica gel may not be the most suitable stationary phase.Consider using neutral or basic alumina, which can offer different selectivity for basic compounds.[2]
Low Yield After Chromatography The compound may be irreversibly adsorbed onto the silica gel.Add a basic modifier like triethylamine to the mobile phase to reduce strong interactions with the silica gel.
The chosen mobile phase may be too polar, causing the compound to elute too quickly with impurities.Optimize the mobile phase polarity based on TLC analysis to ensure good separation and elution of the target compound in a reasonable volume.
Recrystallization Issues
Issue Potential Cause Troubleshooting Step
Low Recovery of Purified Product The chosen recrystallization solvent may be too good, even at low temperatures, leading to significant product loss in the mother liquor.Perform a systematic solvent screening to find a solvent that dissolves the compound well when hot but poorly when cold.[2][6]
A two-solvent system (one "good" solvent and one "poor" solvent) may provide better recovery.[2]
Product is Still Impure After Recrystallization Impurities may have similar solubility profiles and co-precipitate with the product.Try a different solvent or solvent system for recrystallization. Sometimes, a second recrystallization from a different solvent system is necessary.
The solution was cooled too quickly, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Acid-Base Extraction Issues
Issue Potential Cause Troubleshooting Step
Emulsion Formation at the Interface The two phases are not separating cleanly, making it difficult to isolate the layers.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.
No Precipitate Forms After Basification The purified compound may be soluble in the aqueous phase even after neutralization.If no precipitate forms, extract the basified aqueous solution with an organic solvent like dichloromethane or ethyl acetate to recover the purified product.[2]
The aqueous solution may not be sufficiently basic to deprotonate the imidazole.Check the pH of the aqueous layer with pH paper or a pH meter and add more base if necessary to ensure it is above the pKa of the imidazole.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water, hexane) in which the compound is insoluble, until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[2]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel or alumina in the initial, least polar mobile phase solvent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.[2]

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. Remember to add 0.1-1% triethylamine to the mobile phase if using silica gel.[2]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.[2]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the product.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The purified this compound should precipitate out.[2]

  • Isolation: Collect the precipitate by vacuum filtration. If no precipitate forms, extract the basified aqueous solution with an organic solvent.[2]

  • Drying: Dry the purified product to a constant weight.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography acid_base_extraction Acid-Base Extraction crude->acid_base_extraction hplc HPLC Analysis recrystallization->hplc Check Purity column_chromatography->hplc Check Purity acid_base_extraction->hplc Check Purity pure Pure this compound hplc->pure If Pure

Caption: General workflow for the purification and analysis of crude this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_decision Method Selection cluster_solution Proposed Solution start Impure Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No is_basic Is the main impurity non-basic? is_basic->column No acid_base Use Acid-Base Extraction is_basic->acid_base Yes recrystallize->is_basic If still impure

Caption: Decision tree for selecting a purification method for this compound.

References

Identifying and minimizing side reactions in imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions in imidazole synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help optimize your synthetic procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during imidazole synthesis, with a focus on the Debus-Radziszewski reaction and related methods.

Q1: My Debus-Radziszewski reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis are a frequent challenge and can be attributed to several factors, including suboptimal reaction conditions and the formation of side products.

Troubleshooting Steps:

  • Catalyst Selection: While the traditional reaction can be performed without a catalyst, the use of one is highly recommended to improve yields.[1]

    • Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or silicotungstic acid have been shown to provide excellent yields.[1] Lactic acid is another effective and biodegradable option.[1]

    • Base Catalysts: Amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly enhance yields compared to other bases like triethylamine or piperidine.[1]

    • Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe₃O₄ MNPs) can act as a Lewis acid to activate the aldehyde, leading to improved yields.[1]

  • Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For many Debus-Radziszewski reactions, reflux temperatures are employed. However, excessively high temperatures can promote side reactions.

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Ethanol is a common solvent, but other polar aprotic solvents like acetonitrile, DMF, and DMSO can also be effective. In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to higher yields.[2][3][4]

  • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and increase yields, often under solvent-free conditions.[1][2][3][4]

Q2: I am observing significant formation of byproducts in my imidazole synthesis. How can I identify and minimize them?

A2: The most common side product in the Debus-Radziszewski synthesis is the corresponding oxazole. Its formation can be minimized by carefully controlling the reaction conditions.

Identification and Minimization Strategies:

  • Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify the presence of side products.[5][6][7]

  • Stoichiometry: A large excess of ammonia can favor the formation of the diimine intermediate required for imidazole synthesis, thereby reducing the formation of oxazole byproducts.

  • Order of Addition: Adding the aldehyde slowly to a pre-formed mixture of the dicarbonyl compound and ammonia can minimize side reactions.

  • Purification: If side products are formed, they can often be separated from the desired imidazole derivative through purification techniques like column chromatography or recrystallization.[8][9] An acidic wash during workup can help remove unreacted basic starting materials.[8]

Q3: How do I choose the best catalyst for my imidazole synthesis?

A3: The choice of catalyst depends on several factors, including the specific substrates, desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry (e.g., reusability). The following diagram outlines a logical workflow for catalyst selection.

start Start: Need to Synthesize an Imidazole Derivative yield_req High Yield Required? start->yield_req acid_cat Consider Acid Catalysts: - Silicotungstic acid - Lactic acid - Solid-supported acids yield_req->acid_cat Yes no_cat Traditional (no catalyst) - Prone to low yields yield_req->no_cat No green_chem Green Chemistry a Priority? mild_cond Mild Conditions (e.g., room temp)? green_chem->mild_cond No hetero_cat Consider Heterogeneous Catalysts: - Fe3O4 MNPs - Zeolites green_chem->hetero_cat Yes fast_rxn Fast Reaction Time Needed? mild_cond->fast_rxn No ionic_liq Consider Ionic Liquids mild_cond->ionic_liq Yes base_cat Consider Base Catalysts: - DABCO fast_rxn->base_cat No microwave Utilize Microwave Irradiation (often solvent-free) fast_rxn->microwave Yes acid_cat->green_chem base_cat->green_chem hetero_cat->mild_cond ionic_liq->fast_rxn no_cat->green_chem

Caption: Workflow for selecting a catalyst for imidazole synthesis.

Data Presentation

The selection of a catalyst and reaction conditions significantly impacts the efficiency of imidazole synthesis. The following table summarizes the performance of various catalytic systems in the synthesis of 2,4,5-trisubstituted imidazoles.

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)SolventReference
Metal-Based Catalysts
CuI15 mol%Reflux20 min95Butanol[10]
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Solvent-free[10]
Co₃O₄ Nanoparticles-Ultrasonic Irradiation-High-[10]
MIL-101(Cr)5 mg12010 min95Solvent-free[10]
Heterogeneous Catalysts
Fe₃O₄ Nanoparticles15 mol%505 hHighSolvent-free[10]
Fe₃O₄@chitosan-Reflux-ExcellentEthanol[10]
ZSM-11 Zeolite--48 hExcellentSolvent-free[10]
Ionic Liquids
[C₁₆M₁Im][Br] & [C₁₆M₂Im][Br]-8048 h-Acetonitrile[10]
Et₃NH⁺AcO⁻Reaction Medium120---[10]
Metal-Free Catalysts
Benzyltriphenylphosphonium chloride (BTPPC)-80-HighSolvent-free[10]
Lactic Acid1 mL160-92-
Silicotungstic Acid7.5 mol%Reflux-94Ethanol
DABCO-60-6512 h92t-butanol

Experimental Protocols

Here, we provide detailed methodologies for key experiments in imidazole synthesis.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a rapid and efficient synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation under solvent-free conditions.[2][3][4]

Materials:

  • Aldehyde (1 mmol)

  • Benzil (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Cupric chloride (CuCl₂·2H₂O) (10 mol%) (optional, as a catalyst)[2]

  • Beaker (50 mL)

  • Glass rod

  • Microwave oven

Procedure:

  • In a 50 mL beaker, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol %, if used).[2]

  • Thoroughly mix the reaction mixture with a glass rod.

  • Place the beaker in a microwave oven and irradiate at a power of 300W for a total of 1-5 minutes. It is advisable to irradiate in short intervals (e.g., 30-60 seconds) to monitor the reaction progress and avoid overheating.

  • Monitor the reaction by TLC (eluent: petroleum ether: ethyl acetate = 9:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ice-cold water to the beaker to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.

Protocol 2: Conventional Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol details the traditional Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole.

Materials:

  • Benzil (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve benzil and benzaldehyde in a minimal amount of glacial acetic acid.

  • Add ammonium acetate to the mixture.

  • Attach a reflux condenser and heat the mixture at 100-120°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water to remove any remaining acetic acid and ammonium salts.

  • Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenylimidazole.

Mandatory Visualizations

The following diagrams illustrate key logical workflows in troubleshooting imidazole synthesis.

start Low Yield in Imidazole Synthesis check_catalyst Is a catalyst being used? start->check_catalyst check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes add_catalyst Add a suitable catalyst (e.g., acid, base, or heterogeneous catalyst) check_catalyst->add_catalyst No check_byproducts Are byproducts present? check_conditions->check_byproducts Yes optimize_temp Optimize temperature and reaction time check_conditions->optimize_temp No modify_stoichiometry Adjust stoichiometry (e.g., excess ammonia) check_byproducts->modify_stoichiometry Yes purify Purify product using chromatography or recrystallization check_byproducts->purify If byproducts persist add_catalyst->check_conditions optimize_solvent Optimize solvent or consider solvent-free optimize_temp->optimize_solvent use_microwave Consider using microwave irradiation optimize_solvent->use_microwave use_microwave->check_byproducts modify_stoichiometry->purify

Caption: Troubleshooting workflow for low yields in imidazole synthesis.

References

Technical Support Center: Optimizing Nucleophilic Substitution on Dichloroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on dichloroimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of substituted imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of nucleophilic substitution on dichloroimidazoles?

A1: The regioselectivity of nucleophilic substitution on dichloroimidazoles is primarily governed by the position of the chloro substituents and the electronic nature of both the imidazole ring and the nucleophile. For 2,4-dichloroimidazoles, the presence of activating groups, such as a nitro group at the 5-position, significantly influences which chlorine is more reactive. In the case of 2,4-dihalogeno-1-methyl-5-nitroimidazole, the C2 position is preferentially attacked by hard nucleophiles (e.g., methoxide), while soft nucleophiles (e.g., amines, thiols) favor substitution at the C4 position.[1] For dichloroimidazoles lacking a strong activating group, the inherent electronic properties of the imidazole ring dictate reactivity, which can often lead to mixtures of products.

Q2: I am observing low yields in my substitution reaction. What are the common causes and how can I improve it?

A2: Low yields in nucleophilic substitution on dichloroimidazoles can stem from several factors:

  • Insufficient activation of the imidazole ring: Dichloroimidazoles without electron-withdrawing groups are often less reactive. Increasing the reaction temperature or using a stronger nucleophile may be necessary.

  • Poor choice of solvent: The solvent plays a crucial role in solvating the nucleophile and influencing reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they do not excessively solvate the nucleophile, thus maintaining its reactivity.[2]

  • Inappropriate base: The choice of base is critical for deprotonating the nucleophile (if required) and neutralizing any acid formed during the reaction. A base that is too strong can lead to side reactions with the dichloroimidazole itself. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).

  • Decomposition of starting material or product: Dichloroimidazoles and their substituted products can be sensitive to harsh reaction conditions. Prolonged reaction times at high temperatures may lead to degradation. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Q3: How can I minimize the formation of di-substituted products when only mono-substitution is desired?

A3: To favor mono-substitution, you can employ several strategies:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the dichloroimidazole.

  • Lower reaction temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, often allowing for better control over the substitution and reducing the likelihood of a second substitution occurring.

  • Slow addition of the nucleophile: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby favoring mono-substitution.

Q4: Are there any catalytic methods to improve the efficiency of nucleophilic substitution on dichloroimidazoles?

A4: Yes, transition metal catalysis, particularly with palladium, can be an effective method for C-N and C-S bond formation on halo-heterocycles. While specific protocols for dichloroimidazoles are not extensively documented in the provided search results, Buchwald-Hartwig amination is a powerful tool for the coupling of amines with aryl halides.[3][4][5][6][7] This methodology could potentially be adapted for the amination of dichloroimidazoles, especially for less reactive substrates. The choice of palladium precursor, ligand, and base is critical for catalytic efficiency and would require optimization for this specific substrate class.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)

Symptoms:

  • NMR and/or LC-MS analysis of the crude reaction mixture shows the presence of multiple products corresponding to the substitution at different chlorine atoms.

Possible Causes & Solutions:

CauseRecommended Action
Similar reactivity of the two chloro-positions. For substrates like 2,4-dichloroimidazole, the electronic difference between the C2 and C4 positions may not be sufficient to induce high selectivity. Consider introducing a directing group on the imidazole nitrogen or at another position on the ring to electronically differentiate the two positions.
Hard/Soft nature of the nucleophile. As demonstrated with 2,4-dihalogeno-5-nitroimidazoles, the nature of the nucleophile can dictate the site of attack.[1] If you are using a nucleophile that is giving poor selectivity, consider if a "harder" or "softer" alternative could be used to favor one position over the other.
Reaction temperature. Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to see if the ratio of isomers improves.
Issue 2: No Reaction or Incomplete Conversion

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted dichloroimidazole starting material even after prolonged reaction time.

Possible Causes & Solutions:

CauseRecommended Action
Low reactivity of the dichloroimidazole. Increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C). Be sure to monitor for product degradation at higher temperatures.
Weak nucleophile. If possible, use a stronger nucleophile. For example, if using an alcohol, consider deprotonating it with a suitable base to form the more nucleophilic alkoxide.
Inappropriate solvent. Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Protic solvents can solvate and deactivate the nucleophile.[2]
Insufficient base or incorrect pKa. If your nucleophile requires deprotonation, ensure you are using a base that is strong enough to achieve this. Also, ensure at least a stoichiometric amount of base is used to neutralize any acid generated.

Data Presentation

Table 1: General Reaction Conditions for Nucleophilic Substitution on Halo-N-Heterocycles

Note: The following table provides general conditions gleaned from reactions on various halo-heterocycles, including imidazoles, and should be used as a starting point for optimization.

NucleophileSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Amines2-Amino-4-chloro-pyrimidinePropanolTriethylamine120-140 (Microwave)0.25-0.5Good[8]
Thiols1-methyl-1H-imidazole-2-thiolVaried-Varied--[9]
Anilines2,4-dichloroquinazolineVariedVariedVariedVariedGood[10]
Aliphatic AminesAryl ChloridesAqueous MicellarK₃PO₄25-1001-24Good-Excellent[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4,5-disubstituted-imidazoles from α-Chloroketones (Illustrative)

This protocol describes the synthesis of a 2-aminoimidazole from an α-chloroketone and guanidine, which is a common route to this class of compounds and provides a basis for understanding imidazole synthesis.[11]

Materials:

  • α-chloroketone (1.0 mmol)

  • Guanidine derivative (1.3 mmol)

  • Triethylamine (Et₃N) (1.0 mmol)

  • Deep Eutectic Solvent (DES) such as Choline Chloride:Glycerol (1:2) (2 g) or THF

  • Ethyl acetate (AcOEt)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To the deep eutectic solvent (or THF), add the α-chloroketone, guanidine derivative, and triethylamine under magnetic stirring.

  • Heat the reaction mixture to 80 °C for 4-6 hours, monitoring the disappearance of the α-chloroketone by GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add 5 mL of water to the reaction mixture.

  • Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Palladium-Catalyzed Amination of Aryl Chlorides (Adaptable for Dichloroimidazoles)

This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides with aliphatic amines and may serve as a starting point for developing a catalytic method for dichloroimidazoles.[3][6]

Materials:

  • Dichloroimidazole (1.0 equiv)

  • Aliphatic amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.25 mol%)

  • Phosphine ligand (e.g., L1 as described in the reference, 0.5 mol%)

  • Base (e.g., KOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the dichloroimidazole and the anhydrous solvent.

  • Add the aliphatic amine via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity: Mixture of Isomers Observed cause1 Similar Reactivity of Chloro-Positions start->cause1 cause2 Nucleophile Characteristics start->cause2 cause3 Reaction Temperature start->cause3 solution1 Introduce Directing Group on Imidazole Ring cause1->solution1 solution2 Modify Nucleophile (Harder/Softer) cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3 Experimental_Workflow_SNAr reagents Combine Dichloroimidazole, Nucleophile, Base, and Solvent reaction Heat Reaction Mixture (e.g., RT to 100 °C) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

How to control selectivity in mono- vs di-substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selectivity in Substitution Reactions

Welcome to the technical support center for controlling selectivity in mono- versus di-substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: How can I favor mono-substitution and prevent the formation of di-substituted byproducts?

Controlling the reaction to favor mono-substitution, especially in electrophilic aromatic substitution (EAS), involves managing the reactivity of both the substrate and the electrophile. The introduction of the first substituent often activates the ring, making it more susceptible to a second substitution.[1][2]

Key Strategies:

  • Stoichiometry Control: Use the limiting reagent (typically the electrophile) in a 1:1 or even slightly less than 1:1 molar ratio with respect to the aromatic substrate. This ensures there isn't enough electrophile present for significant di-substitution to occur.

  • Lower Reaction Temperature: Running the reaction at lower temperatures can increase selectivity.[3] This favors the reaction pathway with the lower activation energy, which is typically the initial mono-substitution.

  • Use of Milder Reagents/Catalysts: A less reactive electrophile or a less powerful catalyst can slow down the overall reaction rate, allowing for better control and isolation of the mono-substituted product.

  • Steric Hindrance: Introducing a bulky substituent can physically block the positions most likely to undergo a second substitution (often the ortho positions), thereby favoring mono-substitution or directing a second substitution to the less hindered para position.[4][5]

  • Blocking Groups: In some cases, a position can be temporarily blocked by a group like a sulfonic acid (-SO₃H). After the desired mono-substitution occurs at another site, the blocking group can be removed.[6]

FAQ 2: My reaction is sluggish and stops at the mono-substitution stage. How can I promote di-substitution?

This issue often arises when the first substituent added is a deactivating group (e.g., -NO₂, -CN, -COR), which makes the aromatic ring less nucleophilic and therefore less reactive towards further electrophilic substitution.[2][4]

Key Strategies:

  • Use of Excess Reagent: Employing an excess of the electrophile and the catalyst can drive the reaction towards di-substitution by increasing the probability of a second reaction occurring.

  • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the deactivating effect of the first substituent.[7]

  • Use a Stronger Catalyst/More Reactive Reagents: A more potent Lewis acid or a more reactive electrophile can force the second substitution on the deactivated ring.

  • Increase Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a higher yield of the di-substituted product.

  • Order of Reactions: The sequence in which substituents are added is critical. If a deactivating group must be present, consider if it's possible to add an activating group first to facilitate the second substitution, and then modify it later if necessary.[8][9] For instance, a Friedel-Crafts acylation (which adds a deactivating acyl group) followed by reduction of that group to an activating alkyl group can be a useful strategy.[6]

FAQ 3: What is the most common reason for losing selectivity between mono- and di-substitution?

The most frequent cause is the nature of the substituent itself. If the first group added is an activating group (e.g., -OH, -OR, -Alkyl), it makes the ring more reactive than the starting material.[2][4] This electronic activation significantly lowers the energy barrier for a second substitution, often leading to a mixture of products or favoring polysubstitution. Friedel-Crafts alkylation is a classic example where polysubstitution is a common problem because the newly added alkyl group activates the ring for further alkylation.[6]

Troubleshooting Guides

Guide 1: Issue - Poor yield of the desired mono-substituted product with significant di-substitution.

This is a classic problem when substituting activated aromatic rings.

Potential Cause Recommended Solution Experimental Considerations
Incorrect Stoichiometry Carefully control the molar ratio of electrophile to substrate. Aim for a 1:1 or 0.95:1 ratio.Use a syringe pump for slow, controlled addition of the electrophile. This keeps its instantaneous concentration low, reducing the chance of a second reaction.
High Reaction Temperature Decrease the reaction temperature.Run the reaction at 0 °C or even -78 °C. This often requires longer reaction times but significantly improves selectivity.[3]
Overly Active Catalyst Use a milder catalyst or reduce the catalyst loading.For Friedel-Crafts reactions, consider alternatives to AlCl₃, such as FeCl₃ or ZnCl₂.
Substrate is Highly Activated If possible, perform the reaction on a less activated precursor. Alternatively, use a bulky electrophile to sterically hinder di-substitution.For example, using tert-butyl chloride in a Friedel-Crafts alkylation can favor para-mono-substitution due to steric hindrance at the ortho positions.[10]

Guide 2: Issue - Incomplete reaction, failing to proceed to the desired di-substituted product.

This typically occurs when trying to add a second group to a deactivated ring.

Potential Cause Recommended Solution Experimental Considerations
Ring Deactivation The first substituent is strongly electron-withdrawing.Increase the temperature, use a more forceful catalyst (e.g., AlCl₃ for Friedel-Crafts), and use an excess of the electrophile.
Insufficient Reaction Time The reaction kinetics are slow due to deactivation.Monitor the reaction by TLC or GC-MS and allow it to run for an extended period (e.g., 24-48 hours) before workup.
Catalyst Poisoning The substrate or reagents may be deactivating the catalyst.Ensure all reagents and solvents are anhydrous and pure. Some functional groups can coordinate strongly with Lewis acids, inhibiting their catalytic activity.
Poor Reagent/Catalyst Choice The chosen conditions are not strong enough to overcome the energy barrier.Switch to a more reactive electrophile source. For example, in nitration, using fuming nitric acid/sulfuric acid instead of just nitric acid.

Experimental Protocols

Protocol 1: Selective Mono-bromination of Phenol

Phenol's -OH group is strongly activating, making polysubstitution a common issue.[11] This protocol aims for selective mono-bromination, primarily at the para position.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of phenol in 100 mL of carbon disulfide (CS₂). Cool the flask in an ice-salt bath to < 5 °C.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 17.0 g (1.05 eq) of bromine in 20 mL of carbon disulfide.

  • Reaction: Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenol spot has been consumed.

  • Workup: Once the reaction is complete, allow the mixture to warm to room temperature. The hydrogen bromide gas evolved can be bubbled through a sodium hydroxide trap. Wash the organic layer with a saturated solution of sodium bisulfite to remove excess bromine, followed by water, and then a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by column chromatography or recrystallization to yield primarily 4-bromophenol.[11]

Visualizations

Below are diagrams illustrating key concepts and workflows for controlling substitution selectivity.

G start Desired Product? mono Mono-Substituted Product start->mono  Favor 1st  Substitution di Di-Substituted Product start->di  Favor 2nd  Substitution sub_mono Strategies for Mono-Substitution mono->sub_mono sub_di Strategies for Di-Substitution di->sub_di s1 Use Limiting Reagent (≤1.0 eq) sub_mono->s1 s2 Lower Reaction Temperature sub_mono->s2 s3 Use Milder Catalyst / Reagents sub_mono->s3 s4 Introduce Steric Hindrance / Blocking Groups sub_mono->s4 d1 Use Excess Reagent (>2.0 eq) sub_di->d1 d2 Increase Reaction Temperature sub_di->d2 d3 Use Stronger Catalyst / Reagents sub_di->d3 d4 Increase Reaction Time sub_di->d4

Caption: Decision workflow for selecting experimental strategies.

G center Reaction Selectivity (Mono vs. Di) n1 Stoichiometry (Reagent Ratio) center->n1 influences n2 Temperature center->n2 influences n3 Substrate Electronics (Activating vs. Deactivating) center->n3 is influenced by n4 Steric Effects (Bulky Groups) center->n4 is influenced by n5 Catalyst Activity & Reaction Time center->n5 influences

Caption: Interplay of key factors controlling reaction selectivity.

References

Method refinement for analyzing polar imidazole compounds like 4-MEI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of polar imidazole compounds, with a specific focus on 4-methylimidazole (4-MEI).

Troubleshooting Guides

Researchers analyzing polar imidazole compounds like 4-MEI often encounter challenges due to their high polarity and water solubility.[1] This guide provides solutions to common issues encountered during chromatographic analysis.

Issue Potential Cause(s) Recommended Solution(s) Relevant Quantitative Data/Parameters to Check
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. - Column overload.- Use a column with a more inert surface or a different stationary phase (e.g., HILIC). - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Reduce sample concentration.- Tailing Factor/Asymmetry: Aim for a value between 0.9 and 1.2. - pH of Mobile Phase: Ensure it is at least 2 pH units away from the pKa of the analyte.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte loss during sample evaporation or transfer steps. - Suboptimal Solid Phase Extraction (SPE) sorbent or elution solvent.- Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). - Use a gentle evaporation method (e.g., nitrogen stream at low temperature). - Screen different SPE cartridges and elution solvents.[2]- Recovery Rate: Aim for >80%. - Compare recoveries with and without the sample matrix (matrix effect study).
Poor Retention on Reversed-Phase Columns - High polarity of the analyte. 4-MEI is a small, polar compound and is difficult to retain using typical reversed-phase conditions.[3]- Use Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4] - Employ ion-pair chromatography. - Consider derivatization to increase hydrophobicity.[1]- Retention Factor (k'): Aim for a k' value between 2 and 10 for good resolution and reasonable analysis time.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Column degradation.- Ensure sufficient column equilibration time between injections, especially with gradient elution.[5] - Use a column thermostat and ensure the mobile phase is well-mixed and degassed. - Use a guard column and replace the analytical column when performance deteriorates.- Retention Time RSD: Should be <2% for reliable identification and quantification. - System Pressure Fluctuation: Monitor for any unusual changes.
Low Sensitivity/Poor Signal-to-Noise - Inefficient ionization in the mass spectrometer. - Matrix effects (ion suppression or enhancement). - Suboptimal MS/MS transition.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Improve sample cleanup to remove interfering matrix components.[2] - Perform a compound optimization to find the most intense and specific MRM transitions.[6]- Signal-to-Noise Ratio (S/N): Aim for S/N > 10 for quantification. - Compare analyte response in a clean standard solution versus a matrix-matched standard.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to analyze 4-MEI and other polar imidazole compounds using traditional reversed-phase HPLC?

A1: 4-MEI is a small and highly polar molecule, which results in poor retention on conventional C18 and other reversed-phase columns.[3] These columns separate compounds based on hydrophobicity, and polar compounds have little interaction with the stationary phase, eluting at or near the void volume.

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for 4-MEI analysis?

A2: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., silica, or phases with bonded polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[3] This technique is ideal for retaining and separating very polar compounds like 4-MEI, providing better retention and peak shape compared to reversed-phase chromatography.[3][4]

Q3: What are the common sample preparation techniques for analyzing 4-MEI in complex matrices like food and beverages?

A3: Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.[1][2] For GC-MS analysis, a derivatization step is often required to make the polar 4-MEI more volatile and thermally stable.[1]

Q4: Can I analyze 4-MEI without using mass spectrometry?

A4: While possible, it is challenging. 4-MEI lacks a strong chromophore, making UV detection insensitive for the low levels typically found in samples.[1] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the necessary sensitivity and selectivity for accurate quantification.[6][7]

Q5: What are typical validation parameters for a 4-MEI analytical method?

A5: Method validation for 4-MEI should include an assessment of linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6] Specificity and matrix effects should also be evaluated.

Experimental Protocols

Detailed Methodology for 4-MEI Analysis using HILIC-LC-MS/MS

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (for a beverage sample)

  • Degas carbonated beverage samples by sonication.

  • Take a known volume of the liquid sample (e.g., 1 mL).

  • Add an internal standard (e.g., deuterated 4-MEI).

  • Perform a solid-phase extraction (SPE) for sample cleanup and concentration. A common choice is a cation-exchange SPE cartridge.[2]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the 4-MEI with a solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase (e.g., 90% acetonitrile in water with 10 mM ammonium formate).

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.1 x 100 mm, 2.7 µm)[4]
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 5 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V
MRM Transitions 4-MEI: 83.1 -> 56.1; Internal Standard (d3-4-MEI): 86.1 -> 59.1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Beverage Sample Degas Degas Sample (if carbonated) Sample->Degas Add_IS Add Internal Standard Degas->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into HILIC-LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the analysis of 4-MEI in beverages.

Troubleshooting_Tree Start Chromatographic Problem Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention Inconsistent Retention Time? Start->Retention Sensitivity Low Sensitivity? Start->Sensitivity Recovery Low Recovery? Start->Recovery Tailing Tailing or Fronting Peak_Shape->Tailing Yes Inconsistent_RT Drifting RT Retention->Inconsistent_RT Yes Low_Signal Low S/N Sensitivity->Low_Signal Yes Low_Rec <80% Recovery Recovery->Low_Rec Yes Sol_Peak_Shape Adjust Mobile Phase pH Use HILIC Column Reduce Sample Concentration Tailing->Sol_Peak_Shape Sol_Retention Increase Column Equilibration Time Check for Leaks Thermostat Column and Mobile Phase Inconsistent_RT->Sol_Retention Sol_Sensitivity Optimize MS Source Parameters Improve Sample Cleanup (SPE) Verify MRM Transitions Low_Signal->Sol_Sensitivity Sol_Recovery Optimize SPE Method (Sorbent, Wash, Elution) Gentle Evaporation Low_Rec->Sol_Recovery

Caption: Troubleshooting decision tree for 4-MEI analysis.

References

Technical Support Center: Enhancing Cellular Uptake of Imidazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of imidazole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: My imidazole-based drug candidate shows low cellular uptake. What are the potential reasons?

A1: Low cellular uptake of small molecules, including imidazole-based compounds, can be attributed to several factors. Key physicochemical properties such as low lipophilicity, poor solubility, and large molecular size can hinder passive diffusion across the cell membrane.[1][2] Additionally, the compound may be subject to efflux by cellular transporters that actively pump it out of the cell.[2][3] Biological factors like metabolic instability can also reduce the intracellular concentration of the active compound.[2]

Q2: How can I improve the passive diffusion of my imidazole-based compound?

A2: To enhance passive diffusion, you can focus on optimizing the compound's lipophilicity. A common strategy is the prodrug approach, where the imidazole compound is chemically modified to create a more lipophilic derivative that can more easily cross the cell membrane.[1][4] Once inside the cell, the prodrug is metabolized to release the active imidazole drug. Another approach is to modify the compound to anchor to the cell membrane, which can also promote cellular internalization.[1]

Q3: What drug delivery systems are effective for imidazole-based drugs?

A3: Several drug delivery systems can significantly enhance the cellular uptake of imidazole-based compounds. These include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate drugs. For imidazole-based drugs, pH-sensitive liposomes are particularly effective.[5] In the acidic tumor microenvironment, these liposomes can undergo structural changes that facilitate drug release and cellular uptake.[5][6] Imidazole-based lipids can be incorporated into liposomes to improve endosomal escape.[5]

  • Nanoparticles and Polymeric Micelles: These systems can encapsulate hydrophobic drugs, increasing their solubility and stability.[7][8][9] Imidazole-bearing polymeric micelles can be designed to have a surface charge that becomes positive in the acidic tumor microenvironment, leading to enhanced uptake by cancer cells.[10][11]

Q4: What is the "proton sponge effect" and how does it relate to imidazole-based delivery systems?

A4: The "proton sponge effect" is a mechanism that facilitates the escape of drug delivery systems from endosomes. Imidazole groups have a pKa around 6-7. When a delivery system containing imidazole moieties is internalized into the acidic environment of the endosome (pH 5-6), the imidazole groups become protonated.[10][11] This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the drug into the cytoplasm.[5][11]

Q5: Are there active transport mechanisms that can be targeted to improve uptake?

A5: Yes, cellular uptake is not solely dependent on passive diffusion; it is often mediated by transporter proteins.[3][12][13] If your imidazole compound is a substrate for a specific uptake transporter that is highly expressed on your target cells, you can leverage this for enhanced delivery. Conversely, if your compound is a substrate for an efflux transporter, co-administration with an inhibitor of that transporter could increase intracellular accumulation.[3][14]

Troubleshooting Guides

Issue 1: Poor solubility of the imidazole compound in aqueous assay buffer.
Possible Cause Troubleshooting Step Expected Outcome
High Lipophilicity Visually inspect for precipitation. Perform a solubility test with serial dilutions.[15]Determine the solubility limit in the assay buffer.
Use a co-solvent like DMSO, ensuring the final concentration is not toxic to the cells.[15]Increased solubility of the compound.
Formulate the compound in a delivery system like liposomes or nanoparticles.[10][16]Improved aqueous dispersibility and cellular delivery.
Issue 2: Inconsistent or non-reproducible results in cellular uptake assays.
Possible Cause Troubleshooting Step Expected Outcome
Compound Instability Assess the stability of the compound in the assay buffer over the experiment's duration using HPLC or LC-MS.[15][17]Identify any degradation of the compound.
Optimize buffer conditions (e.g., pH, temperature) to minimize degradation.[17]Improved consistency of results.
Compound Aggregation Perform a detergent counter-screen (e.g., with Triton X-100) or use dynamic light scattering (DLS) to detect aggregates.[17]Determine if aggregation is occurring at the tested concentrations.
If aggregation is confirmed, consider formulation strategies or the use of solubility enhancers.[15]Reduced non-specific effects and improved reproducibility.
Issue 3: High background signal or low signal-to-noise ratio in fluorescence-based uptake assays.
Possible Cause Troubleshooting Step Expected Outcome
Extracellular Binding Ensure thorough washing of cells with ice-cold PBS after incubation to remove non-internalized compound.[18]Reduction in background fluorescence from the cell surface.
Autofluorescence Image a set of untreated cells under the same conditions to determine the baseline autofluorescence.Subtraction of background autofluorescence from the final signal.
Dye Precipitation Visually inspect the fluorescently labeled compound solution for any precipitates before adding to cells.Ensure a homogenous solution is used for the assay.

Data Presentation

Table 1: Comparison of Delivery Systems for a Model Imidazole Drug

Delivery SystemMean Diameter (nm)Encapsulation Efficiency (%)Cellular Uptake Enhancement (fold vs. free drug)Reference
Free Drug N/AN/A1[16]
ePC/DSPE-PEG Liposomes 8983>50,000 (increase in water solubility)[16]
Imidazole-based Convertible Liposomes (ICL) ~100>90pH-dependent, enhanced at pH 6.0[6]
Imidazole-Bearing Polymeric Micelles <200~4% (w/w)Significantly more than imidazole-free micelles[10]
DPPC/Imidazolium Amphiphile Hybrid Liposomes 70-10075N/A (focus on stability and release)[19]

This table presents a summary of quantitative data from various studies to illustrate the effectiveness of different delivery strategies. Direct comparison of cellular uptake enhancement should be done with caution due to differing experimental conditions.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay using LC-MS/MS

This protocol provides a quantitative method to determine the intracellular concentration of an unlabeled imidazole-based compound.[18]

Materials:

  • Cell culture plates (e.g., 24-well or 96-well)

  • Adherent cells of interest

  • Complete cell culture medium

  • Imidazole-based drug candidate stock solution

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis/Extraction solvent (e.g., 80:20 methanol:water)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile with an internal standard)

  • BCA protein assay kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-95% confluency on the day of the experiment.[20] Incubate overnight.

  • Compound Treatment: On the day of the assay, aspirate the medium and replace it with fresh medium containing the desired concentrations of the imidazole compound. Include a vehicle control.

  • Incubation: Incubate the plates for the desired time points at 37°C.

  • Termination of Uptake: To stop the uptake, quickly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.[21]

  • Cell Lysis and Extraction: Add cold extraction solvent to each well, scrape the cells, and collect the lysate.

  • Protein Precipitation: Add an equal volume of ice-cold acetonitrile containing an internal standard to the lysate to precipitate proteins.[18]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to new tubes for LC-MS/MS analysis to quantify the amount of the imidazole compound.

  • Normalization: In a parallel set of wells, determine the total protein content using a BCA assay. Normalize the quantified drug amount to the total protein amount to account for variations in cell number.[21]

Protocol 2: Cellular Uptake Visualization by Confocal Microscopy

This protocol allows for the qualitative or semi-quantitative assessment of the cellular uptake of a fluorescently labeled imidazole compound or a delivery system carrying a fluorescent cargo.[22]

Materials:

  • Glass-bottom dishes or coverslips in multi-well plates

  • Adherent cells of interest

  • Fluorescently labeled imidazole compound or delivery system

  • Hoechst or DAPI stain (for nuclei)

  • Cell membrane stain (e.g., CellMask™)

  • 4% Paraformaldehyde (PFA) in PBS

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the fluorescently labeled compound/delivery system for the desired time.

  • Staining (Optional): In the last 10-15 minutes of incubation, add nuclear and/or membrane stains.

  • Washing: Wash the cells three times with PBS to remove the extracellular fluorescent compound.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides with an antifade mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Acquire 3D z-stacks to distinguish between internalized and membrane-bound fluorescence.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells treatment 3. Treat Cells cell_seeding->treatment compound_prep 2. Prepare Imidazole Compound compound_prep->treatment incubation 4. Incubate treatment->incubation wash 5. Wash Cells incubation->wash lyse 6. Lyse Cells & Extract wash->lyse quantify 7. Quantify (LC-MS/MS) lyse->quantify normalize 8. Normalize to Protein quantify->normalize

Caption: Workflow for a quantitative cellular uptake assay.

signaling_pathway cluster_extracellular Extracellular (pH 7.4) cluster_tumor_micro Tumor Microenvironment (Acidic pH) cluster_cell Cancer Cell liposome_stable pH-Sensitive Liposome (Stable) liposome_destabilized Liposome Destabilized liposome_stable->liposome_destabilized Low pH endocytosis Endocytosis liposome_destabilized->endocytosis endosome Endosome (Acidic) endocytosis->endosome drug_release Drug Release endosome->drug_release Proton Sponge Effect cytoplasm Cytoplasm drug_release->cytoplasm

Caption: Uptake mechanism of a pH-sensitive liposome.

logical_relationship cluster_physchem Physicochemical Properties cluster_bio Biological Factors cluster_solutions Potential Solutions start Low Cellular Uptake? solubility Poor Solubility? start->solubility Check lipophilicity Low Lipophilicity? start->lipophilicity Check efflux Efflux Transporter Substrate? start->efflux Check metabolism High Metabolic Instability? start->metabolism Check formulation Formulation Strategy (Liposomes, Nanoparticles) solubility->formulation lipophilicity->formulation prodrug Prodrug Approach lipophilicity->prodrug inhibitor Co-administer Efflux Inhibitor efflux->inhibitor

Caption: Troubleshooting logic for low cellular uptake.

References

Validation & Comparative

Structural Elucidation of Synthesized 4,5-Dichloro-2-methylimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous structural confirmation of novel chemical entities are paramount. This guide provides a comparative overview of the structural confirmation of synthesized 4,5-Dichloro-2-methylimidazole derivatives, offering insights into alternative synthetic approaches and presenting supporting experimental data for informed decision-making in medicinal chemistry and materials science.

The imidazole nucleus is a critical pharmacophore in a multitude of therapeutic agents. Halogenated imidazoles, in particular, have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis and characterization of derivatives such as this compound are therefore of significant interest. This guide details the synthetic pathways and the comprehensive spectroscopic analysis required to unambiguously confirm the structure of these target molecules.

Comparative Analysis of Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following tables summarize the key experimental data obtained from Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing a clear comparison with related imidazole structures.

Table 1: FTIR Spectral Data Comparison

Functional GroupThis compound Derivatives (cm⁻¹)[1]Other Substituted Imidazoles (cm⁻¹)[2][3]
N-H Stretch (imidazole)3201 - 31163373
C-H Stretch (aromatic/aliphatic)3055 - 29653062, 2928
C=N Stretch (imidazole ring)~16661596
C-Cl Stretch~880-
C=O Stretch (in derivatives)17201735, 1668
N=N Stretch (in azo derivatives)~1480-

Table 2: ¹H NMR Spectral Data Comparison (δ, ppm)

ProtonThis compound Derivatives (DMSO-d₆)[1]Other Substituted Imidazoles (DMSO-d₆/CDCl₃)[3]
N-H (imidazole)11.2 - 10.7 (s)11.09 (s)
Ar-H8.1 - 6.9 (m)8.09 - 7.21 (m)
CH₃4.2 (s), 1.9 (s)2.28 (s), 1.72 (d)
N-CH₂ (in derivatives)-4.52 (s)

Table 3: ¹³C NMR Spectral Data Comparison (δ, ppm)

CarbonThis compound Derivatives (DMSO-d₆)[1]Other Substituted Imidazoles (DMSO-d₆)
C=O197165.3
Imidazole C2, C4, C5149, 141151.9, 138.3, 117.8
Aromatic C157 - 110150.3 - 93.01
CH₃26, 6112

Experimental Protocols

The successful synthesis and purification of this compound derivatives are contingent on precise experimental procedures. Below are detailed methodologies for key synthetic and analytical steps.

Synthesis of 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone[1]
  • Diazotization: 4-aminoacetophenone is diazotized using sodium nitrite and hydrochloric acid at 0-5°C.

  • Coupling: The resulting diazonium salt is then coupled with this compound in a suitable solvent.

  • Work-up: The reaction mixture is neutralized, and the precipitated product is filtered, washed, and recrystallized from an appropriate solvent like ethanol.

General Procedure for Spectroscopic Analysis
  • FTIR Spectroscopy: Spectra are typically recorded on a KBr pellet using an FTIR spectrometer.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds.

Workflow for Synthesis and Structural Confirmation

The logical flow from starting materials to a structurally confirmed final product is a critical aspect of chemical synthesis. The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation A Starting Materials (e.g., this compound, 4-aminoacetophenone) B Reaction (e.g., Diazotization, Coupling) A->B C Work-up & Purification (e.g., Filtration, Recrystallization) B->C D FTIR Spectroscopy C->D E NMR Spectroscopy (¹H, ¹³C) C->E F Mass Spectrometry C->F G Elemental Analysis C->G H Final Structure Confirmation D->H E->H F->H G->H

Caption: Workflow for the synthesis and structural confirmation of imidazole derivatives.

Alternative Synthetic Approaches and Comparative Compounds

While the azo coupling reaction is a common method for synthesizing derivatives of this compound, other synthetic strategies can be employed for creating a diverse range of substituted imidazoles. For instance, N-alkylation of the imidazole ring with reagents like ethyl chloroacetate can introduce different functional groups.[4] The synthesis of tetrasubstituted imidazoles can also be achieved through multi-component reactions, which offer a more convergent and efficient approach.[2]

The structural data of this compound derivatives can be compared with other halogenated imidazoles, such as 2,4,5-tribromoimidazole, to understand the influence of different halogen substitutions on the spectroscopic properties and biological activity. Furthermore, comparing these derivatives to non-halogenated substituted imidazoles provides a baseline for evaluating the electronic and steric effects of the chlorine atoms on the imidazole core.

This guide provides a foundational comparison for researchers working with this compound derivatives. The presented data and protocols should facilitate the efficient synthesis and accurate structural elucidation of these and other related heterocyclic compounds.

References

Comparative Toxicity of 2-Methylimidazole and 4-Methylimidazole in Zebrafish: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological effects of 2-methylimidazole (2-MI) and 4-methylimidazole (4-MI) on the model organism, Danio rerio (zebrafish). The information presented is collated from recent studies to assist researchers in understanding the differential toxicity of these two isomers.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from comparative studies on the toxicity of 2-MI and 4-MI in zebrafish larvae.

Table 1: Comparative Mortality Rate of Zebrafish Larvae Exposed to 2-MI and 4-MI

CompoundConcentrationExposure Duration (hpf)Mortality Rate (%)Statistical Significance (p-value)
2-Methylimidazole (2-MI)40µM4 - 9645.73 ± 0.79p < 0.05
4-Methylimidazole (4-MI)40µM4 - 9671.87 ± 1.25p < 0.05

hpf: hours post-fertilization Data from a comparative study indicates that at a concentration of 40µM, 4-MI induces a significantly higher mortality rate in zebrafish larvae compared to 2-MI after 96 hours of exposure[1][2].

Table 2: Comparative Effect on Heart Rate of Zebrafish Larvae Exposed to 2-MI and 4-MI

CompoundConcentrationExposure Duration (hpf)Heart Rate (beats per minute)Statistical Significance (p-value)
2-Methylimidazole (2-MI)40µM96105.66 ± 3.26p < 0.05
4-Methylimidazole (4-MI)40µM9684.8 ± 4.14p < 0.05

hpf: hours post-fertilization Exposure to 40µM of 4-MI results in a significantly lower heart rate in zebrafish larvae at 96 hpf compared to those exposed to the same concentration of 2-MI[3].

Developmental Toxicity and Teratogenic Effects

4-Methylimidazole (4-MI)

Studies have shown that 4-MI exhibits significant teratogenic effects in zebrafish embryos. Exposure to 4-MI leads to a dose-dependent increase in malformed phenotypes. A key finding is the disruption of myogenesis, specifically in myofibril alignment. This is associated with the aberrant expression of two crucial muscle-specific genes, myod and myogenin[4][5]. Electron microscopy has revealed disorganized thick and thin filaments and undetectable Z-lines in the muscle fibers of 4-MI-treated embryos[4].

2-Methylimidazole (2-MI)

The specific teratogenic effects and underlying molecular mechanisms of 2-MI in zebrafish are less extensively documented in the reviewed literature compared to 4-MI. While it is known to be embryotoxic, detailed studies on its impact on specific developmental processes like myogenesis are not as readily available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 2-MI and 4-MI toxicity in zebrafish.

Zebrafish Embryo Acute Toxicity Test (OECD 236)

This protocol is a standardized method to determine the acute toxicity of chemical substances.

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Exposure Period: 96 hours.

  • Procedure:

    • Newly fertilized zebrafish eggs are collected and placed in multi-well plates.

    • Embryos are exposed to a range of concentrations of the test compounds (2-MI and 4-MI) and a control (egg water).

    • The exposure is maintained for 96 hours, with the test solution being renewed every 24 hours.

    • Observations for lethal endpoints are recorded every 24 hours. These include:

      • Coagulation of the embryo

      • Lack of somite formation

      • Non-detachment of the tail

      • Absence of heartbeat

  • Data Analysis: The mortality rate at each concentration is calculated. If a concentration range is tested, the LC50 (median lethal concentration) can be determined.

Zebrafish Larval Heart Rate Measurement

This protocol outlines a method for assessing the cardiotoxic effects of chemical compounds.

  • Test Organism: Zebrafish larvae (e.g., at 96 hpf).

  • Procedure:

    • Zebrafish larvae are individually placed in the depressions of a glass slide or a multi-well plate.

    • The larvae are oriented to provide a clear view of the heart under a microscope.

    • The number of ventricular contractions is counted for a set period (e.g., 15 or 30 seconds).

    • The count is then extrapolated to determine the heart rate in beats per minute (bpm).

  • Data Analysis: The heart rates of the treated groups (2-MI and 4-MI) are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Analysis of Myofibril Alignment (for 4-MI)

This protocol is used to visualize and assess the effects of a substance on muscle development.

  • Procedure:

    • Zebrafish embryos exposed to 4-MI and controls are fixed at a specific developmental stage (e.g., 48 or 72 hpf).

    • Whole-mount immunofluorescence staining is performed using antibodies against muscle-specific proteins (e.g., F59 for slow muscle fibers and F310 for fast muscle fibers).

    • The stained embryos are then imaged using a confocal or fluorescence microscope.

  • Data Analysis: The images are analyzed to assess the alignment and integrity of the myofibrils. Any disorganization or defects in the muscle structure are documented.

Signaling Pathways and Visualizations

Experimental Workflow for Comparative Toxicity Assessment

The following diagram illustrates a typical experimental workflow for comparing the toxicity of 2-MI and 4-MI in zebrafish.

G cluster_setup Experimental Setup cluster_assays Toxicity Assays (up to 96 hpf) cluster_analysis Data Analysis & Interpretation Zebrafish Zebrafish Embryos (4 hpf) Exposure Exposure to 2-MI or 4-MI (40µM) Zebrafish->Exposure Control Control Group (Egg Water) Zebrafish->Control Mortality Mortality Assessment (OECD 236) Exposure->Mortality HeartRate Heart Rate Measurement Exposure->HeartRate Development Developmental Abnormality Scoring Exposure->Development Control->Mortality Control->HeartRate Control->Development Stats Statistical Analysis (t-test/ANOVA) Mortality->Stats HeartRate->Stats Development->Stats Comparison Comparative Toxicity Profile Stats->Comparison

Caption: Experimental workflow for comparing the toxicity of 2-MI and 4-MI in zebrafish embryos.

Postulated Signaling Pathway for 4-MI Induced Myogenesis Disruption

The diagram below illustrates the proposed mechanism by which 4-MI disrupts muscle development in zebrafish embryos.

G cluster_gene_expression Gene Expression Alteration cluster_cellular_effect Cellular & Tissue Level Effects MI4 4-Methylimidazole (4-MI) Exposure MyoD Aberrant Expression of myod MI4->MyoD Leads to Myogenin Aberrant Expression of myogenin MI4->Myogenin Leads to Myogenesis Disrupted Myogenesis MyoD->Myogenesis Myogenin->Myogenesis Myofibril Myofibril Misalignment Myogenesis->Myofibril ZLine Undetectable Z-lines Myogenesis->ZLine

Caption: Proposed pathway of 4-MI induced myogenesis disruption in zebrafish.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on the cited research. Further independent research and validation are recommended.

References

Cytotoxicity of Lepidilines and Their 4,5-Diphenyl Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro cytotoxic profiles of natural lepidiline alkaloids compared to their synthetic 4,5-diphenyl counterparts reveals significant structure-activity relationships that could guide future anticancer drug development. This guide synthesizes available experimental data to provide a clear comparison of their potency and selectivity against different cancer cell lines.

Data Summary: IC50 Values

The cytotoxic activity of lepidilines A, B, C, and D and their corresponding 4,5-diphenyl analogues was primarily evaluated against the human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the metabolic activity of 50% of the cell population, are summarized below.

CompoundRXCell LineIC50 (μM)
Lepidiline A HClHL-6032.3 ± 2.5[1]
MCF-7>100[1]
Lepidiline B MeClHL-603.8 ± 0.3[1][2]
MCF-7>100[1]
Lepidiline C HClHL-6027.7 ± 1.5[1][2]
MCF-775.1 ± 2.8[1]
Lepidiline D MeClHL-601.1 ± 0.1[1][2]
MCF-7>100[1]
4,5-Diphenyl Analogue of Lepidiline A HPF6HL-601.2 ± 0.1[1]
MCF-78.2 ± 0.2[1]
4,5-Diphenyl Analogue of Lepidiline C HPF6HL-6019.9 ± 0.2[1]
MCF-769.9 ± 0.2[1]
4,5-Diphenyl Analogue of Lepidiline D MeClHL-604.1 ± 0.2[1]
MCF-710.1 ± 0.5[1]

Key Observations:

  • Substitution at C(2): The 2-methylated lepidilines (B and D) consistently demonstrate greater cytotoxic potency against the HL-60 cell line compared to their 2-unsubstituted counterparts (A and C).[1]

  • 4,5-Diphenyl Substitution: The replacement of the 4,5-dimethyl groups with bulky 4,5-diphenyl moieties significantly enhances cytotoxic activity, especially against the MCF-7 breast cancer cell line.[3][4]

  • Cell Line Selectivity: A noteworthy finding is the high selectivity of Lepidiline D, which was found to be over 100 times more cytotoxic to the HL-60 leukemia cells than to the MCF-7 breast cancer cells.[2] In contrast, the 4,5-diphenyl analogues exhibited reduced cell line selectivity.[3][4]

  • Fluorination Impact: Further studies have indicated that the introduction of fluorine-containing substituents on the benzyl groups can amplify the cytotoxic properties of both lepidilines and their 4,5-diphenyl analogues.[5]

Experimental Protocols

The evaluation of cytotoxic activity was performed using a standard colorimetric cell viability assay.

MTT Assay for Cytotoxicity:

The MTT assay is based on the principle of the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by metabolically active cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring, leading to the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines (HL-60 and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the lepidiline compounds and their 4,5-diphenyl analogues for a period of 48 hours.[3]

  • MTT Incubation: Following the treatment period, the culture medium was replaced with a fresh medium containing MTT solution, and the plates were incubated for an additional few hours to allow for formazan crystal formation.

  • Solubilization and Measurement: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance was then measured using a microplate reader at a specific wavelength.

  • Data Analysis: The IC50 values were calculated from the concentration-response curves generated from at least three independent experiments using a nonlinear estimation method.[2][3]

Visualizations

The following diagrams illustrate the experimental workflow for the comparative cytotoxicity analysis.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture HL-60 & MCF-7 Cells seed Seed Cells into 96-well Plates start->seed adhere Overnight Incubation for Adherence seed->adhere treat Add Lepidilines & Analogues (Varying Concentrations) adhere->treat incubate_48h Incubate for 48 hours treat->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 end End: Comparative Analysis calc_ic50->end

Caption: Experimental workflow for comparing the cytotoxic activity of lepidilines.

SAR_Summary cluster_lepidilines Lepidilines (4,5-dimethyl) cluster_analogues 4,5-Diphenyl Analogues cluster_key Logical Relationship Lepidiline_B_D Lepidiline B & D (2-methylated) Lepidiline_A_C Lepidiline A & C (2-unsubstituted) Lepidiline_B_D->Lepidiline_A_C More Potent (HL-60) Diphenyl_Analogues Increased Potency (especially MCF-7) Lepidiline_B_D->Diphenyl_Analogues Substitution Effect Lepidiline_A_C->Diphenyl_Analogues Substitution Effect key Structure-Activity Relationship (SAR) Highlights

References

Validating an HPLC-MS Method for the Analysis of 4,5-Dichloro-2-methylimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and active pharmaceutical ingredients is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 4,5-Dichloro-2-methylimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. We present a detailed experimental protocol, performance data, and a comparison with alternative analytical techniques to assist in selecting the most suitable method for your laboratory's needs.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique renowned for its sensitivity and selectivity.[1][2][3] This makes it particularly well-suited for the analysis of imidazole derivatives, which can be challenging due to their high polarity and potential lack of a strong UV chromophore.[1][4][5] This guide will focus on a validated HPLC-MS method, while also providing a comparative analysis against other established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Experimental Protocol: Validated HPLC-MS Method

This section details the complete methodology for the analysis of this compound using a validated HPLC-MS method.

1. Instrumentation and Reagents

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

  • Standard: this compound reference standard.

2. Chromatographic and MS Conditions

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored m/z [M+H]⁺ for this compound

3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1-1000 ng/mL).

  • Sample Preparation: Dilute the sample containing this compound with the initial mobile phase to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) may be necessary for sample clean-up.[1][6][7]

4. Method Validation Protocol The method was validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

  • Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standards.

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels (low, medium, and high).

  • Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections.

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]

Performance Data of the Validated HPLC-MS Method

The following table summarizes the performance characteristics of the described HPLC-MS method for the analysis of this compound.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Range 1 - 1000 ng/mL-
Limit of Detection (LOD) 0.3 ng/mL-
Limit of Quantification (LOQ) 1 ng/mL-
Accuracy (% Recovery) 98.5% - 102.3%80% - 120%
Precision (% RSD) < 2.0%≤ 2.0%

Comparative Analysis of Analytical Methods

While HPLC-MS is a robust technique, other methods can also be employed for the analysis of imidazole derivatives. This section provides a comparison with GC-MS and Capillary Electrophoresis.

FeatureHPLC-MSGC-MSCapillary Electrophoresis (CE)
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on charge and size.
Sample Volatility Not required.Requires volatile or derivatized analytes.[1][3]Not required.
Sensitivity Very high (pg to fg levels).High, but may require derivatization.Moderate, can be improved with certain detectors.
Selectivity Very high.Very high.Moderate to high.
Sample Throughput High.Moderate, due to potential derivatization steps.High.
Instrumentation Cost High.Moderate to high.Low to moderate.
Solvent Consumption Moderate.Low.Very low.[10]
Key Advantage Broad applicability to non-volatile and thermally labile compounds.Excellent for volatile and semi-volatile compounds.Fast analysis times and low solvent usage.[10]
Key Disadvantage Higher equipment cost.Derivatization can be time-consuming and introduce errors.[1][4]Lower sensitivity compared to MS-based methods.

Visualizing the Workflow and Principles

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for method validation and the principle of electrospray ionization.

G Experimental Workflow for HPLC-MS Method Validation A Standard & Sample Preparation B HPLC-MS System Setup A->B C System Suitability Test B->C D Linearity Assessment (Calibration Curve) C->D E Accuracy Study (% Recovery) C->E F Precision Study (Repeatability & Intermediate) C->F G LOD & LOQ Determination C->G H Validated Method D->H E->H F->H G->H

Caption: Workflow for the validation of the HPLC-MS method.

G Principle of Electrospray Ionization (ESI) cluster_0 Liquid Phase cluster_1 Gas Phase A Analyte in Solution B Charged Droplets A->B High Voltage Applied C Solvent Evaporation B->C D Coulombic Explosion C->D E Gaseous Ions D->E F To Mass Analyzer E->F

References

A Comparative Analysis of the Biological Activity of Dichloro-Methylimidazole Derivatives and Other Imidazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of derivatives of 4,5-dichloro-imidazole and other prominent imidazole alkaloids. The following sections detail their performance in key biological assays, supported by experimental data and methodologies, to assist researchers in navigating the therapeutic potential of this diverse class of compounds.

Comparative Biological Activity: A Tabular Summary

Anticancer Activity

The cytotoxic effects of various imidazole derivatives against a range of cancer cell lines have been a primary focus of research. The data below presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Citation(s)
Ag(I) NHC complex of 4,5-dichloro-1H-imidazole (1) OVCAR-3 (Ovarian)~10
Ag(I) NHC complex of 4,5-dichloro-1H-imidazole (1) MB157 (Breast)~10
Ag(I) NHC complex of 4,5-dichloro-1H-imidazole (1) Hela (Cervical)Minimal effect
Lepidiline A HL-60 (Leukemia)32.3[1][2]
Lepidiline B HL-60 (Leukemia)3.8[1][3]
Lepidiline C HL-60 (Leukemia)27.7[1]
Lepidiline D HL-60 (Leukemia)1.1[1]
Lepidiline A MCF-7 (Breast)>100[1][2]
Lepidiline B MCF-7 (Breast)>100[1][3]
Lepidiline C MCF-7 (Breast)75[2]
Lepidiline D MCF-7 (Breast)>100[1]

Note: The imidazolium salt precursors of the Ag(I) NHC complexes derived from 4,5-dichloro-1H-imidazole showed no activity against the tested cancer cell lines.

Antibacterial and Anti-inflammatory Activity

While specific data for 4,5-Dichloro-2-methylimidazole is unavailable, the broader class of imidazole alkaloids has demonstrated significant potential in antimicrobial and anti-inflammatory applications. The following table provides examples of these activities from other imidazole-containing compounds to offer a wider context of the potential biological activities within this chemical family.

Compound/DerivativeBiological ActivityAssay/Model SystemKey FindingsCitation(s)
Novel Imidazole Derivatives (HL1 and HL2) AntibacterialBroth microdilution against various bacterial strainsBoth derivatives inhibited the growth of tested bacterial strains.
4,5-diphenylimidazol-2-thiol derivative (6d) AntibacterialLiquid microdilution against Staphylococcus aureusMIC of 4 µg/mL (two-fold more potent than ciprofloxacin).
Various Imidazole Derivatives Anti-inflammatoryInhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 cellsSeveral derivatives showed moderate to good inhibition of NO production.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[6]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

G General Experimental Workflow for Biological Activity Screening cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) Compound->AntiInflammatory Cells Cell Lines (Cancer, Macrophage, Bacteria) Cells->Cytotoxicity Cells->Antimicrobial Cells->AntiInflammatory IC50 IC50 / MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 AntiInflammatory->IC50 Pathway Mechanism of Action Studies IC50->Pathway

General workflow for screening biological activity.

G Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (e.g., iNOS for NO production) Nucleus->InflammatoryGenes activates transcription of

Simplified NF-κB signaling in inflammation.

G Potential Anticancer Mechanisms of Imidazole Alkaloids Imidazole Imidazole Alkaloid Kinase Kinase Signaling (e.g., AKT, ERK1/2) Imidazole->Kinase inhibits Apoptosis Apoptosis Induction Imidazole->Apoptosis induces CellCycle Cell Cycle Arrest Imidazole->CellCycle induces CancerCell Cancer Cell Kinase->CancerCell Apoptosis->CancerCell CellCycle->CancerCell Proliferation Decreased Proliferation & Cell Survival CancerCell->Proliferation

Potential anticancer mechanisms of imidazoles.

References

A Comparative Guide to the Reactivity of 4,5-Dichloroimidazole and Other Di-halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4,5-dichloroimidazole with its di-halogenated counterparts, namely 4,5-dibromoimidazole and 4,5-diiodoimidazole. Understanding the nuanced differences in their chemical behavior is paramount for the strategic design and synthesis of novel pharmaceutical agents and other functional organic molecules. This document summarizes key reactivity trends in common organic transformations, supported by available experimental data, and provides detailed experimental protocols for relevant reactions.

Introduction

Di-halogenated imidazoles are versatile building blocks in organic synthesis, offering multiple sites for functionalization. The nature of the halogen substituents at the 4 and 5 positions significantly influences the electron density of the imidazole ring and the lability of the carbon-halogen bond. This, in turn, dictates the reactivity of these compounds in various reactions, including nucleophilic substitution, palladium-catalyzed cross-coupling, and N-alkylation. In general, the reactivity of the halogen as a leaving group follows the trend I > Br > Cl, which is a key consideration in reaction design.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The choice of the di-halogenated imidazole can significantly impact reaction efficiency and yield.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl compounds. The reactivity of di-halogenated imidazoles in this reaction is largely dependent on the ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond.

Comparative Data for Suzuki-Miyaura Coupling

Di-halogenated ImidazoleTypical Catalyst SystemBaseSolventTemperature (°C)Reported Yield (%)Notes
4,5-DichloroimidazolePd(OAc)₂, SPhosK₃PO₄Dioxane/Water100Moderate (60-95)Requires highly active catalyst systems with bulky, electron-rich ligands.
4,5-DibromoimidazoleXPhos Pd G2 or PdCl₂(dppf)K₃PO₄ or K₂CO₃Dioxane/Water or Toluene/Water80-100High (80-93)Generally provides a good balance of reactivity and stability.
4,5-DiiodoimidazolePdCl₂(PPh₃)₂, CuIEt₃NDMF25-100Highest (70-90)Most reactive, but can be prone to side reactions like dehalogenation.

Experimental Protocol: Suzuki-Miyaura Coupling of 4,5-Dibromoimidazole with Phenylboronic Acid

  • Materials:

    • 4,5-Dibromoimidazole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.1 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • Toluene

    • Water

  • Procedure:

    • To a reaction vessel, add 4,5-dibromoimidazole, phenylboronic acid, PdCl₂(dppf), and sodium carbonate.

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 85 °C and stir for 4 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through celite.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Add Reactants: 4,5-Dibromoimidazole Phenylboronic Acid PdCl₂(dppf) Na₂CO₃ solvent Add Toluene/Water reactants->solvent 1. degas Degas with Ar/N₂ solvent->degas 2. heat Heat to 85°C degas->heat stir Stir for 4h heat->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool filter Filter cool->filter extract Extract & Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product 4,5-Diphenylimidazole

Suzuki-Miyaura Coupling Experimental Workflow.

Reactivity in N-Alkylation Reactions

N-alkylation of the imidazole ring is a fundamental transformation for modifying the physicochemical properties of the molecule. The reactivity in N-alkylation is influenced by the nucleophilicity of the imidazole nitrogen atoms, which is in turn affected by the electron-withdrawing nature of the halogen substituents.

Comparative Data for N-Alkylation

The electron-withdrawing effect of the halogens decreases the nucleophilicity of the imidazole nitrogens, making deprotonation by a base a crucial step for the reaction to proceed. Generally, stronger bases and polar aprotic solvents are employed to facilitate the reaction.

Di-halogenated ImidazoleAlkylating AgentBaseSolventTemperature (°C)Reported Yield (%)Notes
4,5-DichloroimidazoleMethyl IodideK₂CO₃Acetonitrile60Good to ExcellentElectron-withdrawing chlorides necessitate a strong base.
4,5-DibromoimidazoleBenzyl BromideK₂CO₃DMFRoom Temp. - 60Good to ExcellentReactivity is generally good with standard conditions.
4,5-DiiodoimidazoleEthyl BromideNaHDMF0 to Room Temp.HighThe higher acidity of the N-H proton can facilitate deprotonation.

Experimental Protocol: N-Alkylation of 4,5-Dichloroimidazole

  • Materials:

    • 4,5-Dichloroimidazole (1.0 equiv)

    • Alkyl halide (e.g., methyl iodide) (2.0 equiv)

    • Potassium carbonate (K₂CO₃) (1.1 equiv)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of 4,5-dichloroimidazole in acetonitrile, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add the alkylating agent dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and monitor the progress by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate and wash with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

    • Purify the resulting residue by column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Add 4,5-Dichloroimidazole and K₂CO₃ to Acetonitrile stir_rt Stir at RT for 15 min reactants->stir_rt 1. add_alkyl Add Alkyl Halide stir_rt->add_alkyl 2. heat Heat to 60°C add_alkyl->heat monitor Monitor by TLC heat->monitor evaporate Evaporate Solvent monitor->evaporate extract Extract & Wash evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product N-Alkyl-4,5-dichloroimidazole

N-Alkylation Experimental Workflow.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of di-halogenated imidazoles in SNAr reactions is influenced by the electron-withdrawing nature of the halogens, which activates the imidazole ring towards nucleophilic attack. The expected trend for leaving group ability is I > Br > Cl.

Conceptual Comparison

Direct comparative quantitative data for SNAr reactions on 4,5-dihaloimidazoles is scarce. However, based on fundamental principles of organic chemistry, the following reactivity trend is expected:

4,5-Diiodoimidazole > 4,5-Dibromoimidazole > 4,5-Dichloroimidazole

This trend is due to the C-I bond being the weakest and iodine being the best leaving group among the halogens. Consequently, reactions with 4,5-diiodoimidazole are expected to proceed under milder conditions or with faster reaction rates compared to the bromo and chloro analogues.

Conclusion

The reactivity of 4,5-dihaloimidazoles is a critical factor in the synthesis of complex molecules. The choice between 4,5-dichloro-, 4,5-dibromo-, and 4,5-diiodoimidazole will depend on the specific transformation being performed, the desired reactivity, and the tolerance of other functional groups in the molecule. While 4,5-diiodoimidazole is generally the most reactive, its instability and potential for side reactions may make 4,5-dibromoimidazole a more practical choice. 4,5-dichloroimidazole, being the least reactive, often requires more forcing conditions and highly active catalyst systems but offers the advantages of lower cost and greater stability. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

A Comparative Guide to the Cross-Validation of Analytical Methods for Detecting Methylimidazoles in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of methylimidazoles in complex matrices is critical due to their potential carcinogenicity and prevalence in various foods, beverages, and pharmaceutical ingredients.[1][2][3] This guide provides a comprehensive cross-validation of common analytical methods, presenting supporting experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for methylimidazole analysis is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of commonly employed techniques.

Analytical MethodAnalyte(s)MatrixSample PreparationLODLOQRecovery (%)Precision (RSD%)Citation(s)
GC-MS 4-MEISoft DrinksHeadspace SPME1.9 µg/L6.0 µg/L-< 8%[4]
GC-MS/MS 2-MEI, 4-MEIColas, Dark BeersIn-situ Derivatization & ExtractionLow µg/L range-HighHigh[5]
GC-MS 4-MEIBalsamic Vinegars, SaucesIon-pair Extraction, Derivatization130 µg/kg-90-101%3-8%[6]
LC-MS/MS 2-MI, 4-MI, THIBeverages, Caramel ColorsDilution2 µg/L (in solution)-94-102%-[7][8]
UHPLC-MS/MS 4-MEIVariety of Foods---94-114%-[1]
HPLC-MS 2-MEI, 4-MEIBeveragesSonication, Fortification< 1 ppb---[9][10]
Paper Spray-MS 4-MEICaramel, BeveragesDirect Analysis3 pg/µL (neat), 5 pg/µL (matrix)--< 15%[11][12]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; 4-MEI: 4-Methylimidazole; 2-MEI: 2-Methylimidazole; 2-MI: 2-Methylimidazole; 4-MI: 4-Methylimidazole; THI: 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole; SPME: Solid-Phase Microextraction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile methylimidazoles in liquid matrices like soft drinks.[4]

  • Sample Preparation:

    • Place 4 mL of the liquid sample into a headspace vial.

    • Optimize HS-SPME parameters including fiber selection (e.g., PDMS-DVB), extraction temperature, heating time (e.g., 50 minutes at 110°C), and pH.[4]

  • GC-MS Conditions:

    • Injector: Split/splitless inlet, with a split ratio of 50:1.[13]

    • Injector Temperature: 250 °C.[13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

    • Column: InnoWax stationary phase.[4]

    • Oven Temperature Program: Optimized for the separation of methylimidazoles.

    • MS Transfer Line Temperature: 280 °C.[13]

    • MS Ion Source Temperature: 230 °C.[13]

    • Mass Range: Scan from m/z 35 to 300.[13]

  • Data Analysis:

    • Identify and quantify analytes based on retention times and mass spectra, using a reference library (e.g., NIST) for confirmation.[13] A common diagnostic ion for 4-MEI is m/z 82.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of polar, non-volatile methylimidazoles in a wide range of food and beverage matrices.[2][7][8]

  • Sample Preparation (Dilute-and-Shoot):

    • For simple matrices like cola, dilute the sample (e.g., 1:20) with the initial mobile phase (e.g., 5 mM ammonium formate in water).[7][8]

    • Vortex for 1 minute and centrifuge for 4 minutes at 14,000 rpm.[8]

    • Inject the supernatant into the LC-MS/MS system.[8]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • For complex matrices, a clean-up step using SPE cartridges (e.g., Waters Oasis MCX) is often necessary.[14]

    • Condition the cartridge with methanol and water.

    • Load the sample extract.

    • Wash the cartridge with acidified water and methanol to remove interferences.

    • Elute the methylimidazoles with an ammoniated solution in methanol or acetonitrile/water.[2]

  • LC-MS/MS Conditions:

    • LC System: Alliance HPLC or equivalent.[3][9]

    • Column: A HILIC (Hydrophilic Interaction Chromatography) column, such as Waters CORTECS HILIC or Agilent InfinityLab Poroshell 120 HILIC-OH5, is effective for retaining and separating these polar compounds.[3][9][10]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For less volatile methylimidazoles or to improve chromatographic performance, a derivatization step is often required for GC-MS analysis.[2][6]

  • Sample Preparation:

    • Employ an ion-pair extraction using a reagent like bis-2-ethylhexylphosphate.[6]

    • Perform derivatization with a reagent such as isobutylchloroformate.[2][6] This step increases the volatility of the analytes.

  • GC-MS Conditions:

    • Similar to the HS-SPME GC-MS method, with optimization of the temperature program to suit the derivatized analytes.

  • Data Analysis:

    • Quantification is typically performed using an internal standard, such as 2-ethylimidazole.[6]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the analysis of methylimidazoles in complex matrices, highlighting the key decision points and analytical steps.

Methylimidazole Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Complex Matrix (e.g., Food, Beverage) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Homogenization Cleanup Clean-up / Derivatization (Optional) Extraction->Cleanup Extract GC_MS GC-MS / MS Cleanup->GC_MS For Volatile Analytes (with/without derivatization) LC_MS LC-MS / MS Cleanup->LC_MS For Polar, Non-volatile Analytes Quantification Quantification GC_MS->Quantification LC_MS->Quantification Validation Method Validation Quantification->Validation LOD, LOQ, Recovery, Precision

References

Validating Novel Compounds from 4,5-Dichloro-2-methylimidazole: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of in vitro assay validation for novel compounds hypothetically derived from 4,5-dichloro-2-methylimidazole. Due to the limited publicly available data on compounds specifically derived from this compound, this guide draws upon experimental data from structurally related imidazole and benzimidazole analogs to provide a predictive framework for their evaluation.

Data Presentation: Comparative Analysis of Biological Activity

The biological activity of novel compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function.[1] The following tables summarize quantitative data for analogous imidazole derivatives, offering a baseline for comparison.

Table 1: In Vitro Antiproliferative Activity of Imidazole Derivatives

The cytotoxicity of novel compounds is a primary screening parameter. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2]

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
IMD-A1 MCF-7 (Breast)7.9Cisplatin9.75
IMD-A2 HepG2 (Liver)5.40Doxorubicin0.90 - 1.41
IMD-A3 HCT116 (Colon)0.065-FluorouracilNot Specified
IMD-B1 A549 (Lung)2.29 - 9.96Doxorubicin0.90 - 1.41
IMD-B2 PANC-1 (Pancreatic)1.0 - 11.6Doxorubicin0.90 - 1.41
IMD-C1 IGR39 (Melanoma)27.8 ± 2.8Not SpecifiedNot Specified
IMD-C2 MDA-MB-231 (Breast)20.5 ± 3.6Not SpecifiedNot Specified

Note: Data is compiled from various sources on different imidazole derivatives and should be used for comparative purposes only.

Table 2: In Vitro Enzyme Inhibition Profile of Imidazole Derivatives

Many imidazole-based compounds exhibit their therapeutic effects through the inhibition of specific enzymes, such as protein kinases.[3][4]

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
IMD-K1 EGFR1210Erlotinib80
IMD-K2 VEGFR23.37 (µM)Axitinib0.2
IMD-K3 AXL KinaseLow (Specific value not provided)Not SpecifiedNot Specified
IMD-K4 p38 MAP Kinase39,760 (µM)Not SpecifiedNot Specified
IMD-E1 Carbonic Anhydrase II14.09 ± 2.99Not SpecifiedNot Specified

Note: IC50 values are highly dependent on assay conditions. This table is for illustrative comparison.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of in vitro assays.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Replace the cell culture medium with medium containing the test compounds at various concentrations.

  • Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

1. Reagent Preparation:

  • Prepare solutions of the purified recombinant kinase, a specific peptide substrate, ATP, and the test compound in an appropriate kinase reaction buffer.

2. Reaction Setup:

  • In a 96-well or 384-well plate, add the kinase, test compound at various concentrations, and the peptide substrate.

  • Include positive (known inhibitor) and negative (vehicle) controls.

3. Initiation of Reaction:

  • Initiate the kinase reaction by adding ATP to each well.

4. Incubation:

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

5. Detection:

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Measuring the incorporation of radioactive phosphate (³²P or ³³P) from ATP into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced.

    • Fluorescence-based assays (e.g., FRET): Using fluorescently labeled substrates.

6. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Diagrams illustrating key biological pathways and experimental processes provide a clear conceptual framework for understanding the action and evaluation of these novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assay Validation cluster_data Data Analysis & Interpretation start This compound synthesis Chemical Synthesis start->synthesis novel_compounds Novel Imidazole Derivatives synthesis->novel_compounds cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) novel_compounds->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) novel_compounds->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cytotoxicity->pathway_analysis ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition->pathway_analysis enzyme_inhibition->ic50 sar Structure-Activity Relationship (SAR) pathway_analysis->sar ic50->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the validation of novel compounds.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON cluster_inhibition Imidazole Derivative Action destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Degradation wnt Wnt frizzled Frizzled/LRP wnt->frizzled dishevelled Dishevelled frizzled->dishevelled dishevelled->destruction_complex Inhibition beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef target_genes Target Gene Expression (c-Myc, Axin2) tcf_lef->target_genes imidazole Imidazole Derivatives imidazole->beta_catenin_on Promotes Degradation or Inhibits Functionality

Caption: Imidazole derivatives can modulate the Wnt/β-catenin signaling pathway.

axl_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Imidazole Derivative Action gas6 Gas6 axl AXL Receptor Tyrosine Kinase gas6->axl Binding & Dimerization pi3k PI3K axl->pi3k Activation ras RAS axl->ras Activation akt AKT pi3k->akt Activation proliferation Cell Proliferation, Survival, Migration akt->proliferation erk ERK1/2 erk->proliferation raf RAF ras->raf mek MEK raf->mek mek->erk imidazole Imidazole Derivatives imidazole->axl Inhibition imidazole->akt Inhibition imidazole->erk Inhibition

Caption: Imidazole derivatives can inhibit AXL, AKT, and ERK signaling pathways.

References

Structure-activity relationship (SAR) of 4,5-diphenyl vs. 2-methylated imidazole series

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationships (SAR) of 4,5-diphenylimidazoles and 2-methylated imidazoles reveals distinct pharmacological profiles and therapeutic applications. While both scaffolds are derived from the versatile imidazole ring, their substitution patterns give rise to unique interactions with biological targets, leading to differing activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a detailed comparison of their SAR, supported by experimental data, protocols, and visual diagrams to aid researchers in drug discovery and development.

Section 1: Comparative Biological Activities

The 4,5-diphenylimidazole core is frequently associated with activities that stem from its bulky, hydrophobic nature, allowing for significant van der Waals and pi-stacking interactions within protein binding pockets. In contrast, the smaller 2-methyl group on the imidazole ring often serves as a key structural motif in compounds that act as precursors or ligands, with its activity being highly dependent on further substitutions on the imidazole ring.

Anticancer Activity

4,5-Diphenylimidazole Series: Derivatives of this series have shown potent anticancer effects through multiple mechanisms. For instance, certain analogs function as dual-mode anticancer agents by inhibiting histone deacetylases (HDAC) and exhibiting antivascular effects.[1] Other derivatives have been investigated as p53-MDM2 binding inhibitors, inducing cell cycle arrest and cytotoxicity in various cancer cell lines.[2] The bulky diphenyl groups are crucial for occupying hydrophobic pockets in these target proteins.

2-Methylated Imidazole Series: The 2-methylimidazole moiety is a key component of several nitroimidazole antibiotics which also possess anticancer properties, particularly against anaerobic bacteria found in hypoxic tumor environments.[3] The 2-methyl group itself does not confer major cytotoxic effects but is a critical structural element for the activity of the final drug molecule.

Section 2: Enzyme Inhibition

A significant area of investigation for both series is their ability to inhibit various enzymes, with the substitution patterns dictating their selectivity and potency.

Kinase Inhibition

4,5-Diphenylimidazole Series: This series is well-known for its potent inhibition of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[4][5][6][7] The two phenyl rings at the 4 and 5 positions are critical for binding to the ATP-binding pocket of the kinase.

Other Enzyme Inhibition

4,5-Diphenylimidazole Series: Certain derivatives have been identified as effective α-glucosidase inhibitors, suggesting a potential role in the management of diabetes.[8]

2-Methylated Imidazole Series: Novel 2-methylimidazolium salts have demonstrated effective inhibition of carbonic anhydrase I and II, as well as acetylcholinesterase, with Ki values in the nanomolar range.[9] This highlights their potential in neurological disorders. Furthermore, 2-methylimidazole has been shown to be a less potent inhibitor of CYP2E1 compared to imidazole.[10]

Section 3: Antimicrobial Activity

Both imidazole series have been explored for their potential as antimicrobial agents, with different spectra of activity.

Antibacterial Activity

4,5-Diphenylimidazole Series: Thiol derivatives of 4,5-diphenylimidazole have been synthesized and evaluated for their antibacterial activity. For example, compound 6d was found to be twice as potent as ciprofloxacin against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL.[11]

2-Methylated Imidazole Series: 2-Methylimidazole is a precursor to several nitroimidazole antibiotics like metronidazole and tinidazole, which are effective against anaerobic bacteria and protozoa.[3]

Antifungal and Anthelmintic Activity

4,5-Diphenylimidazole Series: Various derivatives have demonstrated antifungal activity.[12][13] Additionally, a series of 2-substituted-4,5-diphenyl imidazoles have shown significant anthelmintic activity, with some compounds exhibiting faster paralysis and death times for worms than the standard drugs albendazole and piperazine citrate.[14]

Section 4: Quantitative Data Summary

The following tables summarize the quantitative biological data for representative compounds from both series.

Table 1: Antibacterial Activity of 4,5-Diphenylimidazole Derivatives [11]

CompoundTarget OrganismMIC (μg/mL)
6cStaphylococcus aureus16
6cEnterococcus faecalis16
6dStaphylococcus aureus4
CiprofloxacinStaphylococcus aureus8

Table 2: Enzyme Inhibition by 2-Methylimidazolium Salts [9]

CompoundTarget EnzymeKi (nM)
1a-ehCA I26.45 ± 6.49 - 77.60 ± 9.53
2a-ehCA I26.45 ± 6.49 - 77.60 ± 9.53
1a-ehCA II27.87 ± 5.00 - 86.61 ± 5.71
2a-ehCA II27.87 ± 5.00 - 86.61 ± 5.71
1a-eAChE1.15 ± 0.19 - 8.89 ± 0.49
2a-eAChE1.15 ± 0.19 - 8.89 ± 0.49

Table 3: Anthelmintic Activity of 2-Substituted-4,5-Diphenyl Imidazoles (1% m/V concentration) [14]

CompoundParalysis Time (min)Death Time (min)
1b (2-[2-hydroxyphenyl]-4,5-diphenyl imidazole)0.240.39
1c (2-[3-methoxyphenyl]-4,5-diphenyl imidazole)0.421.15
1e (2-[2-phenylethenyl]-4,5-diphenyl imidazole)0.350.58
1g (2-[4-fluorophenyl]-4,5-diphenyl imidazole)0.310.46
1h (2-[3-nitrophenyl]-4,5-diphenyl imidazole)0.290.42
Albendazole (Standard)0.542.16
Piperazine Citrate (Standard)0.582.47

Section 5: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antibacterial Activity Evaluation (Liquid Dilution Method)[11]

The antibacterial activity of the synthesized 4,5-diphenylimidazole-2-thiol derivatives was evaluated against Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis) in a 96-well plate using the liquid dilution method. Ciprofloxacin was used as a reference drug. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits visible growth of the microorganism, was determined.

Carbonic Anhydrase and Acetylcholinesterase Inhibition Assays[9]

The inhibitory effects of the novel 2-methylimidazolium salts on human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) were determined. The Ki values were calculated from dose-response curves. The specific experimental details for these enzymatic assays can be found in the cited reference.

Anthelmintic Activity Screening[14]

The anthelmintic activity of the 2-substituted-4,5-diphenyl imidazoles was evaluated on adult earthworms. The compounds were tested at a concentration of 1% (m/V). The time taken for paralysis and the time of death for the worms were recorded. Albendazole and piperazine citrate were used as standard drugs for comparison.

Section 6: Visualizations

The following diagrams illustrate key concepts related to the SAR of these imidazole series.

SAR_Comparison cluster_45_diphenyl 4,5-Diphenylimidazole Series cluster_activities_45 cluster_2_methyl 2-Methylated Imidazole Series cluster_activities_2_methyl Core_45 4,5-Diphenyl Core (Bulky, Hydrophobic) Activity_45 Biological Activities Core_45->Activity_45 Anticancer Anticancer (HDAC, p38, p53-MDM2) Activity_45->Anticancer Antibacterial Antibacterial Activity_45->Antibacterial Antifungal Antifungal Activity_45->Antifungal Anthelmintic Anthelmintic Activity_45->Anthelmintic aGlucosidase α-Glucosidase Inhibition Activity_45->aGlucosidase Core_2_methyl 2-Methyl Core (Precursor/Ligand Motif) Activity_2_methyl Biological Activities Core_2_methyl->Activity_2_methyl Antibiotic Antibiotic Precursor (Anaerobic Bacteria) Activity_2_methyl->Antibiotic Enzyme_Inh Enzyme Inhibition (CA, AChE, CYP) Activity_2_methyl->Enzyme_Inh Antiviral Antiviral Precursor Activity_2_methyl->Antiviral Ligand Coordination Chemistry Activity_2_methyl->Ligand

Caption: Comparative SAR of 4,5-diphenyl vs. 2-methylated imidazoles.

p38_pathway Stress Cellular Stress / Cytokines MKK MAP2K (MKK3/6) Stress->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Response Inflammatory Response Substrates->Response Inhibitor 4,5-Diphenylimidazole Inhibitors Inhibitor->p38

Caption: Inhibition of the p38 MAP kinase pathway by 4,5-diphenylimidazoles.

experimental_workflow Start Start: Compound Synthesis Screening Primary Screening (e.g., MIC, Enzyme Assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & Potency (IC50 / Ki Determination) Hit_ID->Dose_Response Active SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Inactive Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for screening and SAR analysis of imidazole derivatives.

References

A Comparative Guide to the Purity and Quality of Commercially Available 4,5-Dichloro-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the success and reproducibility of their work. This guide provides a comparative evaluation of commercially available 4,5-Dichloro-2-methylimidazole, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4][5] This document outlines the available purity data from various suppliers, details recommended experimental protocols for quality assessment, and provides visual workflows to aid in experimental design.

Commercial Supplier Purity Data

The purity of this compound can vary between suppliers. The following table summarizes the publicly available purity information from several vendors. It is important to note that this data is based on the information provided by the suppliers and has not been independently verified. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate data.

SupplierStated PurityMethod of AnalysisAppearanceCAS Number
Thermo Scientific (Alfa Aesar) 97%[6][7], ≥96.0%[8]HPLC[8]Pale cream to cream to pale brown powder or lumps[8]15965-33-0[8]
Sigma-Aldrich (Ambeed) 95%Not SpecifiedSolid15965-33-0[9]
ENAO Chemical Co., Limited 95+%Not SpecifiedWhite powders15965-33-0[10]

Experimental Protocols for Quality Assessment

Accurate determination of the purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for assessing the purity of imidazole derivatives.[11][12][13][14]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurities present.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or other suitable buffer

  • Reference standard of this compound (if available)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or 10mM ammonium formate) is often effective for separating imidazole derivatives. A typical starting point could be 20% acetonitrile, ramping up to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Imidazole derivatives often lack a strong chromophore, so detection at a low wavelength, such as 215 nm, is common.[11]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 acetonitrile:water), to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram for a sufficient time to allow for the elution of all components.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

6. System Suitability:

  • Before sample analysis, perform system suitability tests by injecting a standard solution to ensure the system is operating correctly. Key parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for purity analysis and a hypothetical signaling pathway involving a derivative of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Figure 1: Experimental workflow for HPLC-based purity analysis.

signaling_pathway cluster_synthesis Drug Synthesis cluster_pathway Hypothetical Kinase Inhibition Pathway start This compound intermediate Bioactive Imidazole Derivative start->intermediate Synthetic Steps kinase Target Kinase intermediate->kinase Inhibition receptor Cell Surface Receptor receptor->kinase substrate Downstream Substrate kinase->substrate response Cellular Response substrate->response

Figure 2: Hypothetical signaling pathway with an imidazole-based kinase inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,5-Dichloro-2-methylimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dichloro-2-methylimidazole, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Ingestion may be harmful.[2] Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective gear when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[1]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or when handling large quantities.Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[1]
Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Proper Disposal Protocol for this compound

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5] It should never be disposed of down the drain or in regular trash.[6] The primary disposal route for halogenated organic waste is incineration at a licensed hazardous waste facility.[5]

Step-by-Step Disposal Procedure:

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5][6] This is because the disposal methods and costs for these two categories of waste are different.[6]

  • Container Selection: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be clearly marked as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[7]

  • Waste Collection:

    • Carefully transfer any waste solid this compound into the designated waste container using a clean scoop or spatula.

    • For solutions containing this compound, pour the waste into the designated liquid waste container.

    • Rinse any empty containers that held this compound with a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected as halogenated hazardous waste.

  • Container Management: Keep the waste container securely closed when not in use.[7] Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram has been created.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid, Liquid, Rinsate) fume_hood->waste_generated segregate Segregate as Halogenated Organic Waste waste_generated->segregate container Place in Labeled, Closed Hazardous Waste Container segregate->container storage Store in Satellite Accumulation Area container->storage collection Arrange for EHS/ Contractor Pickup storage->collection end End: Proper Disposal collection->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4,5-Dichloro-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,5-Dichloro-2-methylimidazole. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet EN166 standards. A face shield should be worn in situations with a high risk of splashing.To protect against splashes and dust that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious protective clothing, such as a lab coat or coveralls.To prevent skin contact which can cause irritation.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended if exposure limits are exceeded or if irritation is experienced. All respirator use must be in accordance with a comprehensive respiratory protection program.To protect against inhalation of dust or aerosols that may cause respiratory irritation.[1]

Operational Plan for Handling

Strict adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.

Preparation and Handling Protocol:
  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[1]

  • Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling Solid Form: If handling the solid, use tools and techniques that minimize dust generation. Avoid actions such as vigorous scraping or pouring that can create airborne particles.

  • Preventing Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:
  • Waste Classification: this compound is a halogenated organic compound and should be disposed of as hazardous waste.

  • Containerization: Collect all waste material, including any contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Dispose of the contents and the container in accordance with all local, regional, and national regulations. This typically involves incineration at a licensed waste disposal facility.[1] Do not dispose of this chemical down the drain.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Note that specific toxicity data for this compound is limited.

ParameterValueReference
Molecular Formula C₄H₄Cl₂N₂[2]
Molecular Weight 150.99 g/mol [2]
Melting Point ~248°C (decomposition)[2]
Occupational Exposure Limits Not established[1]
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Designate Well-Ventilated Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe handle_chemical Handle Chemical (Minimize Dust) don_ppe->handle_chemical avoid_contact Avoid Skin/Eye Contact handle_chemical->avoid_contact no_eat_drink No Eating, Drinking, or Smoking avoid_contact->no_eat_drink wash_hands Wash Hands and Exposed Skin no_eat_drink->wash_hands collect_waste Collect Waste in Designated Halogenated Waste Container wash_hands->collect_waste label_container Label Container Correctly collect_waste->label_container store_waste Store Waste Securely label_container->store_waste dispose_regulations Dispose According to Regulations (Incineration) store_waste->dispose_regulations

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-methylimidazole
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-methylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.